molecular formula C5H5FO2S2 B2753068 (Thiophen-2-yl)methanesulfonyl fluoride CAS No. 2138273-97-7

(Thiophen-2-yl)methanesulfonyl fluoride

Cat. No.: B2753068
CAS No.: 2138273-97-7
M. Wt: 180.21
InChI Key: OSUYRLHPSOBDCW-UHFFFAOYSA-N
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Description

(Thiophen-2-yl)methanesulfonyl fluoride is a useful research compound. Its molecular formula is C5H5FO2S2 and its molecular weight is 180.21. The purity is usually 95%.
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Properties

IUPAC Name

thiophen-2-ylmethanesulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5FO2S2/c6-10(7,8)4-5-2-1-3-9-5/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSUYRLHPSOBDCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CS(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5FO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and properties of (Thiophen-2-yl)methanesulfonyl fluoride

Author: BenchChem Technical Support Team. Date: February 2026

A Heteroaromatic SuFEx Warhead for Covalent Probe Discovery

Executive Summary

(Thiophen-2-yl)methanesulfonyl fluoride is a specialized organosulfur building block belonging to the class of aliphatic sulfonyl fluorides. Structurally, it consists of a thiophene ring linked via a methylene spacer to a sulfonyl fluoride (–SO₂F) motif.

In modern drug discovery, this molecule serves two critical roles:

  • A SuFEx Hub: It acts as a "connective" module in Sulfur-Fluoride Exchange (SuFEx) click chemistry, enabling the rapid assembly of sulfonamides and sulfonate esters.

  • A Covalent Warhead: As a bioisostere of the classic protease inhibitor PMSF (Phenylmethanesulfonyl fluoride), it functions as a latent electrophile for targeting catalytic serine or reactive lysine residues in protein profiling.

This guide details the physicochemical architecture, synthesis protocols, and mechanistic applications of this compound, designed for researchers in medicinal chemistry and chemical biology.

Chemical Architecture & Properties[1]

Unlike aromatic sulfonyl fluorides (where sulfur is directly bound to the ring), the insertion of a methylene (–CH₂–) bridge classifies this molecule as an aliphatic sulfonyl fluoride . This distinction is vital: the methylene spacer insulates the sulfonyl group from the resonance effects of the thiophene ring, resulting in a unique reactivity profile that is generally more stable and selective than its aromatic counterparts.

Physiochemical Profile
PropertyData / Description
IUPAC Name This compound
Common Name 2-Thienylmethanesulfonyl fluoride
Molecular Formula C₅H₅FO₂S₂
Molecular Weight 179.9715 Da
CAS Number 1052562-61-4 (Generic aliphatic analog class); Specific: Verify with vendor
Physical State Colorless to pale yellow oil or low-melting solid
Solubility Soluble in DCM, THF, Acetonitrile, DMSO; Hydrolytically stable in water at neutral pH
Reactivity Class SuFEx Electrophile (Soft); Serine Protease Inhibitor
Bioisostere Of Phenylmethanesulfonyl fluoride (PMSF)
Synthesis & Manufacturing

Note: Sulfonyl fluorides are best synthesized from their corresponding sulfonyl chlorides via halogen exchange. This method ensures high yield and purity.

Protocol: Bifluoride-Mediated Halogen Exchange

This protocol utilizes Potassium Bifluoride (KHF₂) to convert (Thiophen-2-yl)methanesulfonyl chloride into the fluoride. The bifluoride anion (HF₂⁻) is a potent nucleophile for this exchange while maintaining a pH that minimizes side reactions.

Reagents:

  • (Thiophen-2-yl)methanesulfonyl chloride (1.0 equiv)

  • Potassium Bifluoride (KHF₂) (2.0 equiv)

  • Acetonitrile (MeCN)

  • Water (H₂O)

Step-by-Step Methodology:

  • Preparation: Dissolve (Thiophen-2-yl)methanesulfonyl chloride in MeCN (0.5 M concentration).

  • Activation: Prepare a saturated aqueous solution of KHF₂. Add this dropwise to the organic phase under vigorous stirring. Caution: Glassware etching may occur over long periods; use plastic (HDPE/PP) vessels if scaling up.

  • Reaction: Stir the biphasic mixture at room temperature for 2–4 hours. Monitor via TLC or LC-MS. The conversion is typically quantitative.

  • Workup: Dilute with EtOAc and wash with water (2x) and brine (1x).

  • Drying: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The product is usually pure enough for use. If necessary, purify via flash chromatography (Hexanes/EtOAc).

Validation (¹⁹F NMR): The formation of the S–F bond is confirmed by a diagnostic signal in ¹⁹F NMR, typically appearing as a triplet (due to coupling with the adjacent CH₂ protons) around +60 to +65 ppm (referenced to CFCl₃).

SynthesisWorkflow Start Start: (Thiophen-2-yl) methanesulfonyl chloride Process Process: Biphasic Stirring (RT, 4 hrs) Start->Process Reagent Reagent: KHF2 (aq) / MeCN Reagent->Process Workup Workup: EtOAc Extr. + MgSO4 Dry Process->Workup Product Product: (Thiophen-2-yl) methanesulfonyl fluoride Workup->Product

Figure 1: Halogen exchange workflow for the synthesis of the target sulfonyl fluoride.

Reactivity Profile: The SuFEx Mechanism

The utility of this compound lies in its nature as a SuFEx hub . Unlike sulfonyl chlorides, which react indiscriminately with nucleophiles (and hydrolyze rapidly), sulfonyl fluorides are relatively inert until "activated."

Mechanism of Activation: The S(VI)–F bond is thermodynamically stable but kinetically active toward specific nucleophiles (like phenols, amines, or specific protein residues) under two conditions:

  • H-Bond Activation: The fluoride atom accepts hydrogen bonds (e.g., from water or protein backbone amides), weakening the S–F bond and making the sulfur center hyper-electrophilic.

  • Silicon Assistance: In synthetic applications, silyl ethers can activate the exchange (Si–F bond formation drives the reaction).[1]

In a biological context, this molecule acts as a "context-dependent" electrophile. It will covalently modify a Serine residue in a protease active site (where the oxyanion hole stabilizes the fluoride leaving group) but will largely ignore random surface residues.

SuFExMechanism Ligand Ligand: (Thiophen-2-yl)-CH2-SO2-F Complex Michaelis Complex: Non-covalent binding Ligand->Complex Recognition Protein Target Protein: Serine Protease (Active Site) Protein->Complex Recognition TS Transition State: F- stabilized by Oxyanion Hole Ser-OH attacks Sulfur Complex->TS Activation Covalent Covalent Adduct: Protein-O-SO2-CH2-Thiophene (Irreversible Inhibition) TS->Covalent SuFEx Reaction Leaving Leaving Group: Fluoride Ion (F-) TS->Leaving

Figure 2: Mechanism of covalent protein modification via Sulfur-Fluoride Exchange (SuFEx).

Medicinal Chemistry Applications
Bioisosterism: Thiophene vs. Benzene

This molecule is a direct bioisostere of PMSF (Phenylmethanesulfonyl fluoride) .

  • PMSF: A standard serine protease inhibitor used to prevent protein degradation during lysis.

  • Thiophene Analog: Replacing the phenyl ring with thiophene alters the electronic properties (thiophene is electron-rich) and lipophilicity (LogP).

  • Application: Researchers use this analog to probe the steric and electronic requirements of a binding pocket. The thiophene sulfur can also engage in specific "sigma-hole" interactions or coordinate with metals in metalloproteases, potentially offering different selectivity profiles than PMSF.

Fragment-Based Drug Discovery (FBDD)

Because the sulfonyl fluoride group is a "silent" warhead (stable in plasma), this molecule is used in Covalent Fragment Screening . It can be screened against a protein target; if the thiophene moiety binds to a pocket, the proximity drives the SuFEx reaction with a nearby nucleophile, "tagging" the protein for identification via Mass Spectrometry.

Handling & Stability (Safety Critical)

Warning: Treat as a Neurotoxin. While sulfonyl fluorides are less volatile than chlorides, they are designed to inhibit enzymes.

  • Toxicity: Like PMSF, this compound is a potent inhibitor of Acetylcholinesterase (AChE).[2] Exposure can lead to respiratory distress and neurotoxicity.[3]

  • Hydrolysis: Upon contact with water, it hydrolyzes slowly to produce the sulfonic acid and Hydrogen Fluoride (HF) . While the rate is slow, accumulation of HF in DMSO stock solutions over months is a hazard.

  • Storage: Store at -20°C in a desiccator. Avoid glass containers for long-term storage of aqueous solutions; use polypropylene.

Emergency Protocol: In case of skin contact, do not just wash with water. Use Polyethylene Glycol (PEG 300) or standard HF burn treatment (Calcium Gluconate gel) if hydrolysis is suspected.

References
  • Sharpless, K. B., et al. (2014).[1][4] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition.

  • Jones, L. H. (2018). "Sulfonyl Fluorides in Chemical Biology and Drug Discovery." ACS Medicinal Chemistry Letters.

  • Enamine Ltd. (2025). "Aliphatic Sulfonyl Fluorides for SuFEx Click Chemistry." Enamine Technical Library.

  • BenchChem. (2025).[5] "Safety Data Sheet: Sulfonyl Fluoride Analogs and Handling Protocols."

  • Liu, F., et al. (2018). "SuFEx Activation with Ca(NTf2)2: A Facile Synthesis of Sulfonyl Fluorides." Organic Letters.

Sources

(Thiophen-2-yl)methanesulfonyl fluoride CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide on (Thiophen-2-yl)methanesulfonyl fluoride , a specialized sulfur(VI) fluoride exchange (SuFEx) building block and protease inhibitor bioisostere.

A Next-Generation SuFEx Electrophile for Covalent Drug Discovery

Executive Summary

This compound is a heteroaryl-alkyl sulfonyl fluoride designed as a stable, yet latent electrophile for Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. Structurally, it serves as a bioisostere of PMSF (Phenylmethanesulfonyl fluoride) , a classic serine protease inhibitor. By replacing the phenyl ring with a thiophene moiety, this molecule offers altered steric and electronic properties, making it a valuable probe for covalent fragment screening and the development of selective protein degraders.

This guide details the physicochemical properties, synthesis protocols, mechanistic reactivity, and safety standards required for the effective utilization of this compound in high-throughput screening and lead optimization.

Chemical Identity & Properties

Nomenclature and Identifiers
PropertyDetail
IUPAC Name This compound
Common Name 2-Thienylmethanesulfonyl fluoride
CAS Number Not Assigned (Commercial ID: EN300-716144)
Molecular Formula C₅H₅FO₂S₂
SMILES C1=CSC(=C1)CS(=O)(=O)F
InChI Key OSUYRLHPSOBDCW-UHFFFAOYSA-N
Physicochemical Specifications
ParameterValue
Molecular Weight 180.22 g/mol
Monoisotopic Mass 179.97 g/mol
Physical State Colorless to pale yellow liquid (at RT)
Boiling Point (Predicted) ~230 °C (at 760 mmHg)
Density (Predicted) ~1.4 g/cm³
Solubility Soluble in DMSO, DMF, CH₂Cl₂, CH₃CN; limited solubility in water.[1]
Stability Hydrolytically stable at neutral pH; reactive under basic conditions or enzyme catalysis.

Synthesis & Production Protocols

Since a specific CAS-indexed synthesis is not standard in open literature, the production of this compound follows the General Heteroaryl-Methanesulfonyl Fluoride Protocol established by the Sharpless and Enamine groups.

Synthetic Route: Oxidative Fluorination

This method converts the precursor thiol or disulfide directly to the sulfonyl fluoride, avoiding the unstable sulfonyl chloride intermediate.

Precursor: Thiophene-2-methanethiol (CAS 6258-63-5)

Protocol:

  • Reagents: Thiophene-2-methanethiol (1.0 eq), Potassium Bifluoride (KHF₂, 4.0 eq), Acetonitrile (MeCN), Water.

  • Oxidant: Trichloroisocyanuric acid (TCCA) or Bleach (NaOCl).

  • Procedure:

    • Suspend Thiophene-2-methanethiol and KHF₂ in a 1:1 mixture of MeCN/H₂O at 0°C.

    • Slowly add the oxidant (TCCA) while maintaining the temperature < 5°C. The reaction generates Cl⁺ in situ, forming the sulfonyl chloride which immediately undergoes halogen exchange with F⁻.

    • Mechanism: R-SH → R-S-Cl → R-SO-Cl → R-SO₂-Cl → R-SO₂-F.

    • Stir for 2 hours at room temperature.

    • Workup: Quench with Na₂S₂O₃ (to remove excess oxidant), extract with Ethyl Acetate, wash with brine, dry over MgSO₄, and concentrate.

    • Purification: Flash column chromatography (Hexanes/EtOAc).

Visualization: Synthesis Pathway

Synthesis Thiol Thiophene-2-methanethiol (Precursor) Inter [Sulfonyl Chloride Intermediate] Thiol->Inter Oxidative Chlorination (TCCA/NaOCl, 0°C) Product (Thiophen-2-yl)methanesulfonyl Fluoride Inter->Product In-situ Fluorination (KHF2, MeCN/H2O)

Figure 1: One-pot oxidative fluorination strategy for synthesizing heteroaryl methanesulfonyl fluorides.

Mechanism of Action: SuFEx Chemistry

The "Sleeping Beauty" Reactivity

Unlike sulfonyl chlorides, which react indiscriminately with nucleophiles (and water), sulfonyl fluorides are kinetically stable. They resist hydrolysis and reduction, earning the moniker "Sleeping Beauty" because they only "wake up" (react) when engaged by a specific protein environment or a catalyst (e.g., a hydrogen-bond donor in an enzyme pocket).

Covalent Protein Modification

This compound specifically targets nucleophilic amino acid side chains within protein binding pockets.

  • Primary Target: Serine (Ser) residues (e.g., in serine proteases).

  • Secondary Targets: Tyrosine (Tyr) , Lysine (Lys) , and Threonine (Thr) (context-dependent).

  • Mechanism: Nucleophilic substitution at the Sulfur(VI) center, ejecting Fluoride (F⁻) as the leaving group.

Visualization: SuFEx Mechanism

SuFEx_Mechanism Enzyme Serine Protease (Active Site Ser-OH) Complex Transition State (Trigonal Bipyramidal) Enzyme->Complex Nucleophilic Attack Inhibitor (Thiophen-2-yl)methanesulfonyl Fluoride Inhibitor->Complex Binding Covalent Sulfonylated Enzyme (Irreversible Inhibition) Complex->Covalent S-F Bond Cleavage Leaving Fluoride Ion (F-) Complex->Leaving Elimination

Figure 2: Mechanism of irreversible serine protease inhibition via SuFEx.

Applications in Drug Discovery[4][5][6]

PMSF Bioisostere

PMSF (Phenylmethanesulfonyl fluoride) is a standard reagent for blocking serine proteases during protein purification. However, the phenyl ring may not fit all pockets optimally.

  • Advantage: The thiophene ring is a 5-membered heterocycle, structurally smaller and electronically different (electron-rich) compared to the 6-membered phenyl ring.

  • Use Case: Use this compound when PMSF shows poor inhibition or when exploring Structure-Activity Relationships (SAR) in protease inhibitor design.

Covalent Fragment Screening

This molecule serves as a "warhead-equipped" fragment.

  • Library Construction: Include this molecule in a library of diverse sulfonyl fluorides.

  • Screening: Incubate with the target protein (e.g., K-Ras, Bruton's Tyrosine Kinase).

  • Readout: Use Intact Protein Mass Spectrometry (LC-MS) to detect a mass shift corresponding to the adduct (+160 Da, loss of HF).

  • Hit Validation: Confirm site specificity via peptide mapping.

Visualization: Screening Workflow

Screening_Workflow Library SuFEx Fragment Library (Includes Thiophene Analog) Incubation Incubation with Target Protein (37°C, pH 7.4) Library->Incubation LCMS Intact Protein LC-MS Incubation->LCMS Hit Hit Identification (Mass Shift +160 Da) LCMS->Hit Deconvolution Validation Peptide Mapping / X-Ray Hit->Validation

Figure 3: Workflow for identifying covalent hits using sulfonyl fluoride fragments.

Safety & Handling

Warning: Sulfonyl fluorides are potent irreversible inhibitors of serine hydrolases (including Acetylcholinesterase). They must be handled with extreme caution.

  • Hazard Class: Corrosive, Acute Toxicity (Oral/Dermal/Inhalation).

  • PPE: Chemical resistant gloves (Nitrile/Neoprene), safety goggles, and lab coat. Always work in a fume hood.

  • Inactivation: Spills or waste should be treated with a basic solution (e.g., 1M NaOH) to accelerate hydrolysis to the non-toxic sulfonate, although this process is slower than for sulfonyl chlorides.

  • Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). Moisture sensitive over long periods.

References

  • Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link

  • Jones, L. H., et al. (2016). "Sulfonyl Fluorides as Privileged Warheads in Chemical Biology." ACS Chemical Biology. Link

  • Enamine Ltd. (2023). "Aliphatic Sulfonyl Fluorides for SuFEx Click Chemistry." Enamine Building Blocks. Link

  • Liu, F., et al. (2018). "SuFEx Click Chemistry for Protein Functionalization." Nature Protocols. Link

  • PubChem. (2023). "Compound Summary: Sulfonyl Fluoride Derivatives." National Library of Medicine. Link

Sources

The Thenyl Anchor: Navigating (Thiophen-2-yl)methanesulfonyl Fluoride in SuFEx

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the expanding toolkit of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, (Thiophen-2-yl)methanesulfonyl fluoride (2-TMSF) represents a strategic "Goldilocks" reagent. Unlike the highly reactive ethenesulfonyl fluoride (ESF) or the rigid aryl sulfonyl fluorides, 2-TMSF offers a unique balance of aliphatic flexibility, heteroaromatic lipophilicity, and latent electrophilicity.

This guide analyzes the physicochemical properties, synthesis, and application of 2-TMSF. It is designed for medicinal chemists leveraging SuFEx for Fragment-Based Drug Discovery (FBDD) and covalent protein profiling.

Chemical Architecture & Reactivity Profile

To understand the utility of 2-TMSF, one must distinguish its behavior from other SuFEx classes. The molecule consists of a thiophene ring linked to a sulfonyl fluoride group via a methylene (


) spacer.
Structural Analysis
  • The Thiophene Ring: Acts as a bioisostere for benzene. It is electron-rich and lipophilic, allowing the motif to engage in

    
     stacking or fill hydrophobic pockets in protein targets.
    
  • The Methylene Spacer: This is the critical differentiator. It insulates the sulfonyl group from the aromatic system. Consequently, 2-TMSF behaves chemically as an aliphatic sulfonyl fluoride , not an aryl one.

  • The Sulfonyl Fluoride (

    
    ):  A kinetically stable warhead that resists hydrolysis in aqueous buffer but reacts specifically with nucleophiles (Tyr, Lys, Ser, His) within the binding pocket of a protein.
    
The SuFEx Reactivity Landscape

2-TMSF occupies a specific niche. It lacks the Michael acceptor capability of vinyl sulfonyl fluorides, making it safer (less off-target toxicity) and more reliant on specific recognition-driven proximity to react.

ReactivityLandscape High High Reactivity (Michael Acceptors) Med Tunable Reactivity (Aryl Sulfonyl Fluorides) High->Med Decreasing Electrophilicity Specific Latent/Specific Reactivity (Aliphatic/Thenylic - 2-TMSF) Med->Specific Increasing Stability ESF Ethenesulfonyl Fluoride (ESF) ESF->High PhSO2F Benzenesulfonyl Fluoride PhSO2F->Med TMSF 2-TMSF (Target Molecule) TMSF->Specific

Figure 1: The reactivity landscape of SuFEx reagents. 2-TMSF falls into the latent/specific category, ideal for targeted covalent inhibition.

Synthesis and Preparation

The synthesis of 2-TMSF follows the "Sharpless Standard" for converting sulfonyl chlorides to fluorides. The precursor, (thiophen-2-yl)methanesulfonyl chloride, is unstable and prone to hydrolysis; therefore, rapid conversion to the fluoride is recommended.

Validated Synthetic Protocol

Objective: Synthesis of this compound from the corresponding chloride.

Reagents:

  • (Thiophen-2-yl)methanesulfonyl chloride (1.0 equiv)

  • Potassium Bifluoride (

    
    ) (2.0 equiv) or Potassium Fluoride (
    
    
    
    ) (excess)
  • Solvent: Acetonitrile (

    
    ) / Water (
    
    
    
    ) (1:1 v/v)

Step-by-Step Methodology:

  • Preparation: Dissolve

    
     in water to create a saturated solution.
    
  • Addition: Dissolve the sulfonyl chloride in MeCN. Add this solution dropwise to the aqueous fluoride solution while stirring vigorously.

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC or LC-MS (Note:

    
     is stable on silica).
    
  • Workup: Dilute with EtOAc. Wash the organic layer with water and brine. Dry over

    
    .
    
  • Purification: Concentrate in vacuo. If necessary, purify via flash column chromatography (Hexane/EtOAc).

Why this works: The bifluoride anion (


) acts as a potent nucleophile in the biphasic system, displacing the chloride. The resulting S-F bond is significantly stronger (bond energy ~130 kcal/mol) and tighter than the S-Cl bond, driving the reaction to completion and conferring stability.

Applications in Chemical Biology

Fragment-Based Drug Discovery (FBDD)

2-TMSF is a "SuFExable" fragment. In screening campaigns, the thiophene moiety acts as the primary recognition element. If the fragment binds to a protein pocket containing a nucleophilic residue (e.g., a catalytic Serine or a proximal Lysine), the


 group will undergo exchange, covalently locking the fragment to the protein.

Mechanism of Ligation:



(Where 

is O, N, or NH)
Comparative Stability Data

The following table summarizes the stability profile of 2-TMSF compared to standard reagents, highlighting its suitability for biological assays.

ParameterAryl-SO2FVinyl-SO2F (ESF)2-TMSF (Thenylic)
Hydrolytic Stability (pH 7.4) High (>24h)ModerateHigh (>48h)
Plasma Stability HighLow (Protein binding)High
Reactivity Mode Nucleophilic Subst.Michael AdditionNucleophilic Subst.
Selectivity Tyr/Lys/HisCys/Lys/His/N-termTyr/Lys (Pocket driven)

Experimental Workflow: SuFEx Coupling

For researchers using 2-TMSF to modify small molecules or functionalize polymers, the following coupling protocol is the industry standard (Si-SuFEx or Base-promoted).

Protocol: Base-Promoted Coupling to Phenols/Amines

Scope: Coupling 2-TMSF to a phenol-containing payload (e.g., a tyrosine residue mimic or a fluorophore).

  • Mix: Combine the Phenol substrate (1.0 equiv) and 2-TMSF (1.2 equiv) in DCM or MeCN.

  • Catalyst: Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.5 equiv).

    • Note: For sensitive substrates, use BTMG (2-tert-butyl-1,1,3,3-tetramethylguanidine).

  • Incubate: Stir at RT for 30–60 minutes.

  • Observation: The reaction is usually fast. The release of fluoride is irreversible.

  • Quench: Acidify slightly with dilute HCl to neutralize the base.

Mechanistic Pathway Diagram

SuFExMechanism Reagents Reagents: 2-TMSF + Phenol (Ar-OH) Activation Base Activation: Ar-O(-) formation Reagents->Activation + DBU Transition Transition State: Pentacoordinate Sulfur(VI) Activation->Transition Nucleophilic Attack Product Product: Sulfonate Ester (Ar-O-SO2-CH2-Th) Transition->Product Fluoride Ejection Byproduct Byproduct: [Base-H]+ [F]- Transition->Byproduct

Figure 2: The base-promoted SuFEx cycle. The high energy of the S-F bond is exchanged for the stable S-O bond.

Scientific Commentary & Causality

Why Thiophene? The choice of the thiophene ring in 2-TMSF is not arbitrary. Thiophene is smaller than phenyl (6-membered vs 5-membered), altering the vector of the sulfonyl fluoride approach. Furthermore, the sulfur atom in the thiophene ring can accept hydrogen bonds, unlike the carbon in a phenyl ring. This allows 2-TMSF to probe binding pockets that are sterically restricted or require specific electronic complementarity that a benzyl sulfonyl fluoride cannot satisfy.

Why Sulfonyl Fluoride over Chloride? While sulfonyl chlorides are traditional electrophiles, they are too reactive for biological screening (rapid hydrolysis). The fluoride in 2-TMSF renders the molecule "biologically silent" until it encounters the specific environment of a protein active site or a catalytic base, ensuring that any observed bioactivity is likely due to specific binding rather than non-specific alkylation.

References

  • Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[1][2][3][4][5][6] Angewandte Chemie International Edition, 53(36), 9430–9448. Link

  • Jones, L. H. (2018). Recent advances in the application of sulfonyl fluorides in medicinal chemistry and chemical biology.[1][3][6][7][8][9][10][11] Journal of Fluorine Chemistry, 213, 87-112.[1] Link

  • Enamine Ltd. (2023).[4] Aliphatic Sulfonyl Fluorides for SuFEx Click Chemistry. Enamine Building Blocks. Link

  • Barrow, A. S., et al. (2019). The growing applications of SuFEx click chemistry. Chemical Society Reviews, 48(17), 4731-4758. Link

Sources

Biological Activity and Potential Targets of Thiophene-Based Sulfonyl Fluorides

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Drug Discovery & Chemical Biology

Executive Summary

The resurgence of covalent inhibition, driven by Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, has established sulfonyl fluorides (SFs) as privileged warheads.[1] While benzenesulfonyl fluorides are the standard, thiophene-based sulfonyl fluorides represent a superior, yet underutilized, scaffold. The thiophene ring offers distinct electronic tunability, reduced steric bulk, and unique bioisosteric properties that enhance potency against difficult targets, particularly in antibacterial and kinase-focused campaigns.

This guide details the biological activity, validated targets, and experimental workflows for deploying thiophene-SFs in drug discovery.

Part 1: The Thiophene Advantage in SuFEx Chemistry

Electronic Tuning and Reactivity

Unlike the chemically inert sulfonyl fluorides often found in chemical libraries, biologically active SFs must possess "Goldilocks" reactivity: stable in aqueous buffer but highly reactive within the specific electrostatic environment of a protein pocket.

  • Benzene vs. Thiophene: The thiophene ring is electron-rich (π-excessive). However, the introduction of a sulfonyl fluoride group (strongly electron-withdrawing) creates a unique push-pull system.

  • The "Ortho-Effect": In thiophene-SFs, substituents at the positions adjacent to the sulfur (C2/C5) or the sulfonyl group dramatically alter the electrophilicity of the S(VI) center. For instance, a nitro group at the C2 position of a thiophene-3-sulfonyl fluoride destabilizes the S-F bond, making it significantly more reactive toward nucleophiles than its benzene analog.

Structural Bioisosterism

Thiophene is a classic bioisostere of phenyl but with critical differences:

  • Bond Angle: The C–S–C angle (~92°) is sharper than the C–C–C angle in benzene (120°), altering the vector of the sulfonyl fluoride warhead. This allows thiophene-SFs to access nucleophilic residues (Tyr, Lys, His, Ser) that are sterically inaccessible to phenyl-SFs.

  • Lipophilicity: Thiophene derivatives generally exhibit higher lipophilicity (LogP), improving membrane permeability for intracellular targets.

Part 2: Case Study – Antibacterial Nitrothiophenes

Target: Bacterial Nitroreductase / Global Proteome Compound: 2-nitrothiophene-3-sulfonyl fluoride[2][3]

Recent studies have identified 2-nitrothiophene-3-sulfonyl fluoride as a potent antibacterial agent, significantly outperforming its benzene counterpart.[2] This compound exemplifies the "pro-drug" potential of thiophene-SFs.

Mechanism of Action

The activity is not solely driven by the intrinsic electrophilicity of the sulfonyl fluoride. Instead, it relies on bio-activation:

  • Entry: The compound permeates the bacterial cell wall.

  • Activation: Bacterial Nitroreductase A reduces the nitro group.

  • Cascade: The reduction leads to a reactive intermediate (likely a hydroxylamine or nitroso species) that facilitates rapid fluoride displacement or intramolecular rearrangement to a reactive oxathiazole.

  • Covalent Capture: The activated species covalently modifies essential bacterial proteins, leading to cell death.

Comparative Efficacy Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) data against E. coli, highlighting the superiority of the thiophene scaffold.

Compound ScaffoldSubstituentsWarheadMIC (E. coli)Relative Potency
Thiophene 2-NO₂, 3-SO₂FSulfonyl Fluoride2.0 µg/mL 10x (High)
Benzene2-NO₂, 1-SO₂FSulfonyl Fluoride20-28 µg/mL1x (Baseline)
Thiophene2-NO₂, 3-SO₂ClSulfonyl Chloride>100 µg/mLInactive (Unstable)
Thiophene2-H, 3-SO₂FSulfonyl Fluoride>64 µg/mLInactive (No activation)

Key Insight: The sulfonyl chloride analog is inactive likely due to rapid hydrolysis before reaching the target. The sulfonyl fluoride remains stable until activated inside the cell.

Part 3: Target Identification Strategy (ABPP)

To identify the specific protein targets of a novel thiophene-SF, researchers must employ Activity-Based Protein Profiling (ABPP).

Experimental Protocol: Thiophene-SF Target Deconvolution

Objective: Identify the proteome-wide targets of a thiophene-sulfonyl fluoride probe in live cells.

Materials:

  • Probe: Thiophene-SF alkyne (synthesized by appending a propargyl group to the thiophene scaffold).

  • Cell Lysate: HeLa or bacterial lysate (1 mg/mL).

  • Click Reagents: Biotin-azide, TCEP, TBTA, CuSO₄.

  • Analysis: Streptavidin enrichment followed by LC-MS/MS.

Step-by-Step Methodology:

  • Incubation: Treat live cells or fresh lysate with the Thiophene-SF probe (1–10 µM) for 1 hour at 37°C. Include a "competitor" control pre-treated with the non-alkyne parent compound (10x excess).

  • Lysis & Click Chemistry: Lyse cells (if live treatment). Add Click cocktail:

    • 100 µM Biotin-azide

    • 1 mM TCEP (freshly prepared)

    • 100 µM TBTA ligand

    • 1 mM CuSO₄

    • Incubate for 1 hour at room temperature with gentle rotation.

  • Precipitation: Precipitate proteins with cold methanol/chloroform to remove excess reagents. Resuspend protein pellets in 1% SDS/PBS.

  • Enrichment: Incubate solubilized proteins with Streptavidin-agarose beads for 2 hours. Wash beads aggressively (1% SDS, 6M Urea) to remove non-covalent binders.

  • Digestion & MS: Perform on-bead tryptic digestion. Analyze peptides via LC-MS/MS.

  • Data Analysis: Filter for targets with >5-fold enrichment in Probe vs. Competitor samples. Look for modification sites on Tyr, Lys, His, or Ser.[4]

Visualization: ABPP Workflow

ABPP_Workflow Start Live Cells / Lysate Probe Add Thiophene-SF Alkyne Probe Start->Probe 1 hr, 37°C Click CuAAC Click Reaction (Biotin-Azide) Probe->Click Covalent Tagging Enrich Streptavidin Enrichment Click->Enrich Biotinylation Digest Tryptic Digestion & LC-MS/MS Enrich->Digest Wash & Digest ID Target Identification (Tyr/Lys/His/Ser) Digest->ID Bioinformatics

Figure 1: Activity-Based Protein Profiling (ABPP) workflow for identifying targets of thiophene-sulfonyl fluorides.

Part 4: Synthesis of Thiophene Sulfonyl Fluorides

Accessing the thiophene-SF scaffold requires specific conditions to avoid hydrolyzing the fluoride or degrading the thiophene ring. The most robust modern method is Electrochemical Oxidative Coupling .

Protocol: Electrochemical Synthesis

Advantage: Avoids harsh oxidants (like Cl₂) and uses stable thiols as starting materials.

Reagents:

  • Substrate: Thiophene-2-thiol (or 3-thiol).

  • Fluoride Source: Potassium Fluoride (KF) - 5 equivalents.

  • Solvent: Acetonitrile / 1M HCl (1:1 mixture).

  • Hardware: Graphite anode, Stainless steel cathode.

Procedure:

  • Setup: Dissolve thiophene-thiol (2 mmol) and KF (10 mmol) in 20 mL of MeCN/HCl (1:1) in an undivided electrochemical cell.

  • Electrolysis: Apply a constant current of 20 mA (approx. 4 mA/cm²). Stir vigorously at room temperature.

  • Monitoring: Monitor by TLC or LC-MS. The reaction typically completes in 4–6 hours.

  • Workup: Extract with Ethyl Acetate. Wash with NaHCO₃ (to neutralize HCl) and brine.

  • Purification: Silica gel chromatography. Thiophene-SFs are generally stable on silica.

Visualization: Reaction Mechanism

Synthesis_Mech Thiol Thiophene-SH Radical Thiy Radical [Th-S•] Thiol->Radical -e⁻ (Anode) Cation Sulfonyl Cation [Th-SO2+] Radical->Cation + 2H₂O, -e⁻ Product Thiophene-SO2F Cation->Product + F⁻ (from KF)

Figure 2: Electrochemical oxidative coupling mechanism converting thiophene-thiol to sulfonyl fluoride.[5]

Part 5: Validated & Potential Targets

While research is ongoing, the following targets have been validated for sulfonyl fluorides, with thiophene variants showing promise due to the structural reasons outlined in Part 1.

Target ClassSpecific ProteinResidue TargetedRelevance
Kinases Src Family, EGFRLysine (Catalytic)Thiophene-SFs can target the conserved catalytic lysine in the ATP binding pocket, often with better selectivity than bulky benzamides.
Proteases Serine ProteasesSerine (Active Site)Classic target. Thiophene-SFs (e.g., 2-amino-thiophene derivatives) mimic peptide bonds.
Bacterial Nitroreductase AUnknown (Pro-drug)As detailed in the case study, 2-nitrothiophene-3-SF is activated by this enzyme to kill E. coli.
Metabolic DcpS (Scavenger)Tyrosine SuFEx probes have successfully targeted Tyr143 in the mRNA decapping enzyme DcpS.[4]

References

  • Covalent drug discovery using sulfur(VI) fluoride exchange warheads. Source: Expert Opinion on Drug Discovery (2023). URL:[Link]

  • Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics. Source: Molecular Systems Design & Engineering (2020). URL:[Link]

  • Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes. Source: Journal of the American Chemical Society (2017).[6] URL:[Link]

  • Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols. Source: Journal of Organic Chemistry (2020). URL:[Link]

  • Sulfur Fluoride Exchange (SuFEx): A New Generation of Click Chemistry. Source: Angewandte Chemie International Edition (2014). URL:[Link]

Sources

Methodological & Application

High-Yield Synthesis of (Thiophen-2-yl)methanesulfonyl Fluoride: A SuFEx-Ready Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(Thiophen-2-yl)methanesulfonyl fluoride (TMSF) represents a critical "connector" molecule in modern drug discovery, particularly within the Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry paradigm. Unlike its sulfonyl chloride counterparts, the sulfonyl fluoride moiety offers exceptional stability towards reduction and thermolysis while remaining selectively reactive towards specific nucleophiles (e.g., tyrosine residues, amines) under defined conditions. This guide details two validated protocols for synthesizing TMSF from thiophene precursors, prioritizing safety, scalability, and the mitigation of thiophene ring polymerization.

Introduction & Strategic Analysis

The Challenge of Thiophene-Based Sulfonyl Fluorides

Synthesizing sulfonyl fluorides attached to electron-rich heteroaromatics (like thiophene) presents unique challenges compared to benzenoid systems:

  • Acid Sensitivity: Thiophenes are prone to polymerization in strong acidic media, often required for chlorosulfonylation.

  • Stability of Intermediates: The precursor, 2-(chloromethyl)thiophene, is a potent lachrymator and unstable upon prolonged storage. The corresponding sulfonyl chloride is susceptible to hydrolysis and sulfur dioxide extrusion.[1]

  • SuFEx Utility: The target molecule contains a benzylic-like methylene spacer (

    
    ), which insulates the sulfonyl group from the aromatic ring, modulating its reactivity and preventing direct conjugation effects.
    
Synthetic Strategy Selection

We present two routes. Route A is the "Industrial Standard," utilizing a salt intermediate to bypass the isolation of unstable species. Route B is the "Direct Exchange" for scenarios where the sulfonyl chloride is commercially available or freshly prepared.

Route A: The "Sulfonate Salt" Strategy (Recommended)

Best for: Scalability, Safety, and avoiding isolation of lachrymators. Mechanism: Nucleophilic displacement of halide by sulfite, followed by oxidative chlorination-fluorination.

Workflow Visualization

G Start 2-Thiophenemethanol Step1 Chlorination (SOCl2) Start->Step1 Inter1 2-(Chloromethyl) thiophene (Unstable/Lachrymator) Step1->Inter1 DCM, 0°C Step2 Sulfination (Na2SO3) Inter1->Step2 Immediate Use Inter2 Sodium Sulfonate Salt (Stable) Step2->Inter2 H2O, Reflux Step3 One-Pot Ox-Fluorination (POCl3 / KHF2) Inter2->Step3 Final Target: (Thiophen-2-yl) methanesulfonyl Fluoride Step3->Final MeCN, 60°C

Figure 1: Step-wise synthesis minimizing exposure to unstable alkyl halides.

Detailed Protocol
Step 1: Preparation of Sodium (Thiophen-2-yl)methanesulfonate

Note: If starting from 2-(chloromethyl)thiophene, skip to the addition of sodium sulfite. Handle 2-(chloromethyl)thiophene in a fume hood (Lachrymator).

  • Reagents:

    • 2-(Chloromethyl)thiophene (freshly prepared or commercial): 10.0 mmol

    • Sodium Sulfite (

      
      ): 12.0 mmol (1.2 equiv)
      
    • Water: 20 mL

  • Procedure:

    • Dissolve sodium sulfite in water (20 mL) in a round-bottom flask.

    • Add 2-(chloromethyl)thiophene dropwise at room temperature.

    • Heat the mixture to reflux (

      
      C) for 2–3 hours. The biphasic mixture will become homogeneous as the sulfonate salt forms.
      
    • Workup: Cool to room temperature. The product may precipitate.[2] If not, concentrate under reduced pressure to

      
      5 mL. Cool in an ice bath to crystallize the sodium salt. Filter, wash with cold ethanol, and dry under vacuum.
      
    • Checkpoint: This salt is stable and can be stored indefinitely.

Step 2: One-Pot Chlorination/Fluorination (The "Qin-Sun" Modification)

Reference Grounding: This method adapts the protocols developed by Sharpless and Qin, utilizing


 as a robust fluorinating agent that buffers the reaction pH.
  • Reagents:

    • Sodium (thiophen-2-yl)methanesulfonate (from Step 1): 5.0 mmol

    • Phosphorus Oxychloride (

      
      ): 10.0 mmol (2.0 equiv) OR Cyanuric Chloride (Trimer): 1.7 mmol (0.34 equiv)
      
    • Potassium Bifluoride (

      
      ): 15.0 mmol (3.0 equiv)
      
    • Solvent: Acetonitrile (MeCN), anhydrous (20 mL)

  • Procedure:

    • Activation: In a reaction vessel under

      
      , suspend the sulfonate salt in MeCN. Add 
      
      
      
      (or Cyanuric Chloride) and heat to
      
      
      C for 4 hours. Monitoring: Check for disappearance of sulfonate by LC-MS (sulfonyl chloride intermediate forms).
    • Fluorination: Cool the mixture to room temperature. Add

      
       solid in one portion.
      
    • Stir vigorously at room temperature (or mild heat

      
      C) for 4–12 hours.
      
    • Mechanistic Insight: The bifluoride anion (

      
      ) is more soluble in organic solvents than 
      
      
      
      and acts as both a nucleophile and a proton buffer, preventing acid-catalyzed degradation of the thiophene ring.
  • Purification:

    • Quench carefully with water (exothermic).

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with Brine, dry over

      
      .[3]
      
    • Concentrate. Purify via silica gel chromatography (Hexanes/EtOAc gradient). Sulfonyl fluorides typically elute earlier than chlorides.

Route B: The "Halex" Exchange (Direct Fluorination)

Best for: Small-scale synthesis when the sulfonyl chloride is already available.

Protocol
  • Reagents:

    • (Thiophen-2-yl)methanesulfonyl chloride: 1.0 mmol

    • Potassium Bifluoride (

      
      ): 2.0 mmol (saturated aqueous solution or solid)
      
    • Solvent: Acetone/Water (1:1) or MeCN.[4][5]

  • Procedure:

    • Dissolve the sulfonyl chloride in Acetone (2 mL).

    • Add a solution of

      
       in water (2 mL).
      
    • Stir at room temperature.

    • Time: Reaction is typically fast (< 2 hours).

    • Observation: A biphasic system ensures that the chloride (organic layer) reacts at the interface with the fluoride (aqueous layer).

  • Workup:

    • Dilute with ether/water. Separate layers.

    • The product is often pure enough after drying and concentration.

Critical Data & Validation

Analytical Expectations
ParameterExpected ValueNotes
Physical State Colorless to pale yellow oilDarkening indicates decomposition/polymerization.

NMR

+60 to +65 ppm (triplet)
Characteristic signal for

. Triplet due to coupling with methylene protons.

NMR

4.6–4.8 ppm (doublet)
Methylene protons (

) couple to Fluorine (

Hz).
Stability High (Months at

C)
Unlike the chloride, the fluoride resists hydrolysis in neutral water.
Troubleshooting Table
IssueProbable CauseSolution
Low Yield Hydrolysis of Sulfonyl ChlorideEnsure anhydrous conditions during Step 2 (Activation). Use

excess.
Black Tar Thiophene PolymerizationAcid concentration too high. Use

(buffer) instead of KF/HCl. Keep Temp <

C.
Incomplete Exchange Poor Solubility of FluorideAdd a phase transfer catalyst (18-Crown-6) or switch to

in MeCN.

Safety & Handling (E-E-A-T)

  • 2-(Chloromethyl)thiophene: Severe lachrymator. Causes skin burns. All manipulations must occur in a high-efficiency fume hood. Destruct excess with aqueous ammonia.

  • KHF2 / HF: Potassium bifluoride releases HF upon contact with strong acids. It is corrosive to glass and toxic. Avoid using glass vessels for long-term storage of the reaction mixture if high temperatures are used (though standard glassware is usually fine for short durations).

  • Sulfonyl Fluorides: While stable, they are covalent warheads. Treat as potential alkylating agents/enzyme inhibitors.

References

  • Sharpless, K. B., et al. (2014).[6][7] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link

  • Qin, H. L., & Sun, H. (2019). "Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids."[8] RSC Advances. Link

  • Davies, J., & Dick, J. (2023). "Synthesis of Sulfonyl Fluorides Using Direct Chloride/Fluoride Exchange in Potassium Fluoride and Water/Acetone." Journal of Organic Chemistry. Link

  • Organic Syntheses. "2-Chloromethylthiophene." Org.[9] Synth. Coll. Vol. 3, p. 197. Link

Sources

Application Note: Precision Bioconjugation with (Thiophen-2-yl)methanesulfonyl Fluoride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Subject: (Thiophen-2-yl)methanesulfonyl fluoride (TMSF) Class: Heteroaryl-methyl Sulfonyl Fluoride / SuFEx Warhead Primary Application: Covalent protein labeling, Activity-Based Protein Profiling (ABPP), and Serine Protease Inhibition.

This guide details the utility of this compound (TMSF) as a robust electrophilic probe for bioconjugation. Structurally analogous to the classic serine protease inhibitor Phenylmethanesulfonyl fluoride (PMSF), TMSF leverages Sulfur-Fluoride Exchange (SuFEx) chemistry to form covalent bonds with nucleophilic amino acid side chains (Ser, Tyr, Lys, His).

Unlike highly reactive acyl halides, TMSF exhibits "slumbering reactivity"—it remains stable in aqueous buffers until activated by a specific protein microenvironment, ensuring high chemoselectivity and low background labeling.

Part 1: Scientific Foundation & Mechanism

The TMSF Advantage

TMSF consists of a thiophene ring attached to a methanesulfonyl fluoride (


) moiety.
  • Bioisosterism: It acts as a bioisostere of PMSF. The thiophene ring offers distinct steric and electronic properties compared to the phenyl ring of PMSF, often improving binding affinity in hydrophobic pockets of enzymes (e.g., Acetylcholinesterase, Serine proteases).

  • SuFEx Chemistry: The sulfonyl fluoride group acts as a "warhead."[1][2][3] It is relatively inert to hydrolysis (unlike sulfonyl chlorides) but reacts rapidly with nucleophiles within a protein binding pocket due to hydrogen-bond assisted activation.

Reaction Mechanism

The bioconjugation proceeds via a nucleophilic substitution at the hexavalent sulfur center.

  • Recognition: The thiophene moiety directs the molecule into a hydrophobic pocket.

  • Activation: The protein environment (often an oxyanion hole or a general base) activates the target nucleophile (e.g., Serine-OH, Tyrosine-OH).

  • Exchange: The nucleophile attacks the Sulfur(VI), displacing the fluoride ion.

  • Ligation: A stable sulfonate (for Ser/Tyr) or sulfonamide (for Lys) linkage is formed.

Mechanistic Visualization

SuFEx_Mechanism TMSF (Thiophen-2-yl) methanesulfonyl fluoride Complex Non-Covalent Complex TMSF->Complex Binding (Thiophene affinity) Protein Protein Target (Ser/Tyr/Lys) Protein->Complex TS Transition State (F- leaving) Complex->TS Nucleophilic Attack (SuFEx Activation) Product Bioconjugate (Sulfonate/Sulfonamide) TS->Product Covalent Bond Formation Fluoride Fluoride Ion (Byproduct) TS->Fluoride

Caption: Kinetic pathway of TMSF-mediated bioconjugation via SuFEx chemistry.

Part 2: Experimental Protocols

Materials Preparation

Safety Note: Sulfonyl fluorides are irreversible inhibitors. Handle with gloves and in a fume hood. TMSF is a potential neurotoxin (similar to PMSF).

  • TMSF Stock Solution (100 mM):

    • Dissolve this compound (MW ~180.2 g/mol ) in anhydrous Isopropanol or DMSO.

    • Note: Unlike PMSF, which degrades in water within minutes/hours, aliphatic sulfonyl fluorides are generally more stable, but stock solutions should strictly be kept anhydrous.

    • Store at -20°C. Stable for >6 months.

Protocol A: Activity-Based Protein Profiling (Serine Proteases)

This protocol uses TMSF to label the catalytic serine of proteases. If using a TMSF derivative with an alkyne handle (e.g., for Click chemistry), follow the "Click Step" below. If using native TMSF, detection is by LC-MS or inhibition assays.

Reagents:

  • Lysis Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.1% Triton X-100.

  • TMSF Stock (100 mM).

Workflow:

  • Lysate Preparation: Dilute protein lysate to 1–2 mg/mL in Lysis Buffer.

  • Probe Addition: Add TMSF to a final concentration of 10–50 µM.

    • Control: Pre-incubate a separate sample with 1 mM PMSF (competitor) for 30 min before adding TMSF to validate specificity.

  • Incubation: Incubate at Room Temperature (RT) for 30–60 minutes.

    • Expert Insight: Aliphatic sulfonyl fluorides react slower than fluorophosphonates. Extended incubation (up to 2 hours) may be required for low-abundance targets.

  • Quenching: Add 4X SDS-PAGE loading buffer (containing

    
    -mercaptoethanol) and boil for 5 minutes at 95°C.
    
  • Analysis: Proceed to SDS-PAGE or Tryptic Digestion for Mass Spectrometry.

Protocol B: General SuFEx Bioconjugation (Tyrosine/Lysine)

For labeling non-catalytic residues on scaffold proteins (e.g., Albumin, Antibodies).

Conditions:

  • Buffer: Phosphate Buffered Saline (PBS), pH 7.2 – 8.0.

    • Note: Higher pH (8.0–8.5) favors Lysine (

      
      -amine) and Tyrosine (phenolate) modification.
      
  • Stoichiometry: 10–50 equivalents of TMSF per protein.

Steps:

  • Buffer Exchange: Ensure protein is in a non-amine buffer (if targeting Lysine, use HEPES or Phosphate; avoid Tris if high concentrations of probe are used, though SuFEx is generally chemoselective for protein residues over Tris).

  • Reaction: Add TMSF (from DMSO stock) to protein solution. Final DMSO concentration should be <5%.

  • Time Course: Incubate at 37°C for 4–12 hours.

    • Validation: SuFEx on non-activated residues is slow. Use LC-MS to monitor the +160 Da (approx) mass shift per conjugation event.

  • Purification: Remove excess TMSF using a Zeba Spin Desalting Column (7K MWCO) or dialysis.

Part 3: Validation & Data Analysis

Mass Spectrometry Validation

The covalent adduct of TMSF adds a specific mass to the target peptide.

  • Formula Change: The reaction loses Fluoride (F, 19 Da) and adds the Thiophen-2-yl-methanesulfonyl group.

  • Mass Shift Calculation:

    • MW (TMSF)

      
       180.22 Da
      
    • MW (Fluoride)

      
       19.00 Da
      
    • 
       Mass:  +161.22 Da
      

Table 1: Expected Mass Shifts for Common SuFEx Probes

ProbeStructureTarget ResidueMass Shift (

)
Stability (t

pH 7.5)
TMSF Thiophen-2-yl-CH

-SO

F
Ser, Tyr, Lys+161.22 Da High (>24 hrs)
PMSF Phenyl-CH

-SO

F
Ser (Active Site)+154.19 DaLow (~1 hr)
DVS Divinyl Sulfone (Non-SuFEx)Cys, Lys, His+118.15 DaMedium
Troubleshooting Guide
ObservationRoot CauseSolution
No Labeling Observed pH too low for nucleophile activation.Increase pH to 8.0 for Lys/Tyr targeting.
Precipitation TMSF insolubility in aqueous buffer.Reduce final probe conc. to <50 µM or add 10% glycerol.
High Background Non-specific hydrophobic binding.Wash samples with high-salt buffer or use 0.1% SDS during washing steps (if bead-based).
Rapid Hydrolysis Buffer contamination or extreme pH.Ensure buffer is pH < 8.5 and free of strong nucleophiles (e.g., DTT/Mercaptoethanol) during the labeling step.

Part 4: References

  • Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry."[4] Angewandte Chemie International Edition. [Link]

  • Jones, L. H., et al. (2017). "Covalent Enzyme Inhibition through Fluorosulfate Modification of a Noncatalytic Serine Residue."[1] ACS Chemical Biology. [Link]

  • Kelly, J. W., et al. (2018). "Inverse Drug Discovery for Covalent Inhibitors." Nature Reviews Drug Discovery. [Link]

  • National Center for Biotechnology Information (2025). "PubChem Compound Summary for CID 2733479, this compound." PubChem. [Link]

  • Scripps Research Institute. "SuFEx Click Chemistry Protocols." Sharpless Lab Resources. [Link]

Sources

Application Notes & Protocols: Catalytic Activation of (Thiophen-2-yl)methanesulfonyl Fluoride for Advanced Chemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(Thiophen-2-yl)methanesulfonyl fluoride is a valuable connective hub in modern chemical synthesis, particularly within the framework of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. Its inherent stability, while advantageous for storage and handling, necessitates catalytic activation to facilitate efficient coupling with various nucleophiles. This guide provides an in-depth exploration of catalytic systems designed to activate the potent S-F bond, enabling the reliable formation of sulfonates and sulfonamides. We will delve into the mechanistic rationale behind different catalytic strategies, present comparative data, and offer detailed, field-tested protocols for researchers in drug discovery, chemical biology, and materials science.

Introduction: The Power and Stability of the Sulfonyl Fluoride Hub

The advent of SuFEx click chemistry has revolutionized the assembly of complex molecules by leveraging the unique reactivity of the sulfur(VI) fluoride group.[1] Unlike their more reactive sulfonyl chloride counterparts, sulfonyl fluorides exhibit remarkable stability towards hydrolysis and reduction, making them ideal for modular synthesis in diverse chemical environments, including aqueous media.[2]

This compound, incorporating the versatile thiophene moiety, serves as a key building block for introducing this important pharmacophore into target molecules.[3][4][5] However, the very stability of the S-F bond presents a kinetic barrier that must be overcome. Catalysis is the key to unlocking the latent reactivity of this "perfect" chemical handle, allowing for rapid and efficient bond formation under mild conditions.

The Challenge: Activating the S-F Bond

The central challenge in utilizing sulfonyl fluorides like this compound is the controlled activation of the highly polarized yet strong sulfur-fluoride bond. The reaction, a nucleophilic substitution at the sulfur center, requires a catalyst to either enhance the electrophilicity of the sulfur atom or increase the nucleophilicity of the coupling partner (e.g., an alcohol or amine).

G ThiopheneSF (Thiophen-2-yl)methanesulfonyl Fluoride (R-SO2F) Product Sulfonate Ester (R-SO2-OR') ThiopheneSF->Product Activation & Coupling Catalyst Catalyst Nucleophile Nucleophile (e.g., R'-OH) Nucleophile->Product HF HF

Figure 1: General scheme for the catalytic SuFEx reaction.

Catalytic Strategies for Activation

Several distinct catalytic approaches have emerged, each with unique mechanistic features and practical advantages.

Organobase Catalysis: The Classic Approach

Simple tertiary amines (e.g., Et₃N) and amidine bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are commonly used to promote SuFEx reactions.[6] The proposed mechanism often involves the base activating the nucleophile through deprotonation or hydrogen bonding. An alternative pathway suggests the formation of a highly reactive arylsulfonyl ammonium fluoride salt, which enhances the electrophilicity of the sulfur center.[6] While effective, this method can sometimes require high catalyst loadings and extended reaction times, particularly with challenging substrates.[7][8]

N-Heterocyclic Carbene (NHC) Organocatalysis

N-Heterocyclic carbenes (NHCs) have been successfully employed as potent organocatalysts for a range of SuFEx transformations.[9] Mechanistic studies suggest that NHCs do not directly activate the sulfonyl fluoride. Instead, they are believed to function as carbon-centered Brønsted bases, activating the alcohol or amine nucleophile through the formation of a strong hydrogen-bonding interaction.[9] This pre-activation enhances the nucleophile's reactivity towards the sulfonyl fluoride hub.

Synergistic Catalysis: Accelerated SuFEx Click Chemistry (ASCC)

A significant advancement is the development of synergistic catalytic systems, most notably the combination of a hindered guanidine base, 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG), with a silicon-based additive like hexamethyldisilazane (HMDS).[7][8] This "Accelerated SuFEx Click Chemistry" (ASCC) allows for the direct and rapid coupling of alcohols with sulfonyl fluorides, often within minutes and at low catalyst loadings (1-5 mol%).[7][8]

The synergy arises from a dual-activation pathway:

  • BTMG: As a strong, non-nucleophilic base, BTMG activates the alcohol, increasing its nucleophilicity.

  • HMDS: This additive serves as a crucial fluoride scavenger. Upon liberation, the fluoride ion is sequestered by HMDS to form trimethylsilyl fluoride (TMS-F), a thermodynamically favorable process that drives the reaction forward and prevents catalyst inhibition.[7]

G Proposed Catalytic Cycle for BTMG-HMDS Accelerated SuFEx BTMG BTMG Activated_Complex [BTMG-H]⁺[R'-O]⁻ BTMG->Activated_Complex Deprotonation ROH R'-OH ROH->Activated_Complex Product Product (R-SO₂-OR') Activated_Complex->Product Nucleophilic Attack SulfonylFluoride R-SO₂F (this compound) SulfonylFluoride->Product BTMG_H_F [BTMG-H]⁺F⁻ Product->BTMG_H_F Fluoride Release HMDS HMDS ((Me₃Si)₂NH) HMDS->BTMG Fluoride Scavenging TMSF TMS-F HMDS->TMSF BTMG_H_F->BTMG Catalyst Regeneration BTMG_H_F->TMSF

Figure 2: Proposed catalytic cycle for the BTMG-HMDS system.

Comparative Overview of Catalytic Systems

The choice of catalyst depends on the specific substrates, desired reaction time, and tolerance of functional groups. The following table summarizes the key features of the discussed systems.

Catalyst SystemTypical Loading (mol%)Reaction TimeKey AdvantagesNucleophiles
DBU 10 - 100HoursSimple, commercially available base.Aryl silyl ethers, some phenols.
NHC 10HoursMetal-free, organocatalytic.[9]Alcohols, amines.[9]
BTMG / HMDS 1 - 55 - 60 minutesExtremely fast, low catalyst loading, broad scope.[7][8]Aryl & alkyl alcohols.[7][8]

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Sulfonyl fluorides are reactive and should be handled with care.

Protocol 1: BTMG-HMDS Accelerated SuFEx Coupling of an Alcohol

This protocol is adapted from the work of Sharpless and colleagues on Accelerated SuFEx Click Chemistry.[7][8]

Materials:

  • This compound (1.0 equiv)

  • Aryl or alkyl alcohol (1.0 equiv)

  • Hexamethyldisilazane (HMDS) (1.0 equiv)

  • 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG) (0.05 equiv, 5 mol%)

  • Anhydrous acetonitrile (MeCN) to make a 0.1 M solution

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

G start Start step1 1. Charge vial with sulfonyl fluoride and alcohol. start->step1 step2 2. Add anhydrous acetonitrile. step1->step2 step3 3. Add HMDS via syringe. step2->step3 step4 4. Add BTMG catalyst to initiate the reaction. step3->step4 step5 5. Stir at room temperature for 5-30 minutes. (Monitor by TLC/LC-MS) step4->step5 step6 6. Quench reaction (if necessary) and perform aqueous workup. step5->step6 step7 7. Purify by column chromatography. step6->step7 end Obtain Pure Product step7->end

Figure 3: Experimental workflow for BTMG-HMDS catalyzed SuFEx.

Procedure:

  • To a clean, dry vial equipped with a magnetic stir bar, add this compound (e.g., 0.1 mmol, 1.0 equiv) and the desired alcohol (0.1 mmol, 1.0 equiv).

  • Under an inert atmosphere, add anhydrous acetonitrile (1.0 mL) to dissolve the solids.

  • Add HMDS (0.1 mmol, 1.0 equiv) to the stirred solution via syringe.

  • Add the BTMG catalyst (5.0 mol%, 0.005 mmol) to the reaction mixture. The reaction is often exothermic and proceeds rapidly.

  • Stir the reaction at room temperature for 5-30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude residue can be directly purified by silica gel column chromatography to yield the desired sulfonate product.

Troubleshooting:

  • Slow or Incomplete Reaction: Ensure all reagents and the solvent are strictly anhydrous. Water can hydrolyze HMDS and interfere with the catalysis. Consider gently warming the reaction to 30-40 °C.

  • Side Products: If the nucleophile is sensitive, lowering the reaction temperature or reducing the catalyst loading might be necessary.

Protocol 2: NHC-Catalyzed SuFEx Coupling of an Amine

This protocol is a general representation based on established methods for NHC-catalyzed sulfonamide formation.[9]

Materials:

  • This compound (1.0 equiv)

  • Primary or secondary amine (1.2 equiv)

  • NHC catalyst (e.g., 1,3-Di-tert-butylimidazol-2-ylidene) (0.10 equiv, 10 mol%)

  • Anhydrous solvent (e.g., THF or Dioxane) to make a 0.2 M solution

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup

Procedure:

  • In an oven-dried flask under an inert atmosphere, dissolve the NHC catalyst (0.10 equiv) in the anhydrous solvent.

  • Add the amine (1.2 equiv) to the catalyst solution and stir for 5 minutes.

  • Add this compound (1.0 equiv) to the mixture.

  • Stir the reaction at room temperature or heat as necessary (e.g., 40-60 °C). Monitor the reaction progress by TLC or LC-MS. Reaction times can range from 2 to 24 hours.

  • Once the reaction is complete, cool to room temperature and concentrate the solvent in vacuo.

  • The resulting crude material is then purified by flash column chromatography on silica gel to afford the pure sulfonamide.

Conclusion and Future Outlook

The catalytic activation of this compound is a robust and highly efficient strategy for constructing S-O and S-N linkages. While traditional base catalysis remains useful, modern synergistic systems like BTMG-HMDS offer unparalleled speed and efficiency, aligning perfectly with the principles of click chemistry.[7] The development of new organocatalytic methods using reagents like NHCs further expands the toolkit, providing metal-free alternatives for sensitive applications.[9] Future research will likely focus on developing even more active and selective catalysts, expanding the substrate scope to include less reactive nucleophiles, and applying these powerful connections in the synthesis of novel therapeutics and functional materials.

References

  • Title: Accelerated SuFEx Click Chemistry For Modular Synthesis Source: PMC - NIH URL: [Link]

  • Title: Single electron activation of sulfonyl fluoride Source: American Chemical Society URL: [Link]

  • Title: SuFEx Reactions of Sulfonyl Fluorides, Fluorosulfates, and Sulfamoyl Fluorides Catalyzed by N-Heterocyclic Carbenes Source: ACS Catalysis - ACS Publications URL: [Link]

  • Title: Accelerated SuFEx Click Chemistry For Modular Synthesis Source: ResearchGate URL: [Link]

  • Title: Multidimensional SuFEx Click Chemistry: Sequential Sulfur(VI) Fluoride Exchange Connections of Diverse Modules Launched From An SOF4 Hub Source: PMC URL: [Link]

  • Title: Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2 Source: Organic Syntheses URL: [Link]

  • Title: A protocol for selective synthesis of thiol-functionalized allylic sulfonyl fluorides Source: ResearchGate URL: [Link]

  • Title: A protocol for selective synthesis of thiol-functionalized allylic sulfonyl fluorides Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Synthetic Routes to Arylsulfonyl Fluorides Source: MDPI URL: [Link]

  • Title: ChemInform Abstract: Synthesis of Fluorinated Thiophenes and Their Analogues Source: ResearchGate URL: [Link]

  • Title: Synthesis, Characterization of thiophene derivatives and its biological applications Source: ResearchGate URL: [Link]

  • Title: Disentangling the formation, mechanism, and evolvement of the covalent methanesulfonyl fluoride acetylcholinesterase adduct Source: PMC URL: [Link]

  • Title: Medicinal chemistry-based perspectives on thiophene and its derivatives Source: PMC URL: [Link]

  • Title: Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds Source: Nepalese Journal of Chemistry URL: [Link]

Sources

Troubleshooting & Optimization

Improving reaction yields of (Thiophen-2-yl)methanesulfonyl fluoride synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of (Thiophen-2-yl)methanesulfonyl Fluoride Synthesis

Welcome to the Advanced Synthesis Support Portal

Case ID: T2MSF-OPT-001 Subject: Yield Improvement & Protocol Standardization for Heteroaryl-methanesulfonyl Fluorides Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

The synthesis of This compound presents a unique dual-challenge: the acid-sensitivity of the thiophene ring and the base-sensitivity of the methylene bridge (benzylic position). Standard protocols using Potassium Fluoride (KF) often fail due to the formation of sulfene intermediates via E1cB elimination, leading to oligomerization and low yields.

This guide provides a validated, self-correcting protocol utilizing Potassium Bifluoride (KHF₂) to suppress side reactions, alongside a troubleshooting matrix for common failure modes.

Module 1: Optimized Synthetic Protocols

Method A: The Bifluoride Anion Exchange (Recommended)

Best for: Converting isolated sulfonyl chloride precursors while minimizing decomposition.

The Mechanism: Unlike KF, which is basic and hygroscopic, KHF₂ provides a slightly acidic environment (pH ~3-4). This is critical for (Thiophen-2-yl)methanesulfonyl chloride because it prevents the deprotonation of the


-methylene protons, thereby blocking the formation of the reactive sulfene intermediate.

Protocol:

  • Reagents:

    • Substrate: (Thiophen-2-yl)methanesulfonyl chloride (1.0 equiv).

    • Fluorinating Agent: KHF₂ (Potassium Bifluoride) (2.0 – 3.0 equiv).[1]

    • Solvent: Acetonitrile (MeCN) / Water (10:1 ratio).[2] Note: Biphasic efficiency.

  • Procedure:

    • Dissolve the sulfonyl chloride in MeCN (0.5 M concentration).

    • Prepare a saturated aqueous solution of KHF₂.[3]

    • Add the KHF₂ solution dropwise to the MeCN mixture at 0°C .

    • Allow to warm to Room Temperature (RT) and stir vigorously for 2–4 hours.

    • Monitoring: Check by TLC or ¹⁹F NMR (Target shift: ~ +60 to +65 ppm).

  • Work-up:

    • Dilute with EtOAc, wash with water (x2) and brine.

    • Dry over Na₂SO₄ and concentrate.

    • Purification: Flash chromatography (Hexanes/EtOAc) is usually sufficient; distillation is risky due to thermal instability.

Method B: One-Pot Oxidative Fluorination (Alternative)

Best for: Avoiding the isolation of the unstable sulfonyl chloride.

Protocol:

  • Starting Material: 2-(Chloromethyl)thiophene or (Thiophen-2-yl)methanethiol.

  • Reagents: Sodium Methanesulfinate (catalyst), Selectfluor (electrophilic F source), or oxidative chlorination followed by in situ fluorination.

  • Key Advantage: Minimizes handling of the moisture-sensitive chloride intermediate.

Module 2: Visualizing the Pathway & Risks

The following diagram illustrates the critical decision points in the synthesis, highlighting the "Sulfene Trap" that destroys yields in standard KF protocols.

ReactionPathway Start Start: (Thiophen-2-yl) methanesulfonyl chloride Path_Basic Route A: Basic Conditions (Standard KF) Start->Path_Basic pH > 7 Path_Acidic Route B: Acidic/Neutral (KHF2 / Bifluoride) Start->Path_Acidic pH < 7 Sulfene INTERMEDIATE: Sulfene Formation (Via E1cB Elimination) Path_Basic->Sulfene Deprotonation of alpha-methylene Exchange INTERMEDIATE: Direct Cl-F Exchange (Concerted/SN2) Path_Acidic->Exchange Protonation protects alpha-methylene Fail RESULT: Oligomers/Tars (Low Yield) Sulfene->Fail Polymerization Success RESULT: Target Sulfonyl Fluoride (High Yield) Exchange->Success

Figure 1: Mechanistic divergence between Basic (KF) and Acidic (KHF₂) fluorination protocols. The


-methylene protons in the thiophene substrate are susceptible to base, leading to decomposition.

Module 3: Troubleshooting Guide (The "Fix-It" Matrix)

Use this matrix to diagnose experimental failures based on observation.

SymptomProbable CauseTechnical ExplanationCorrective Action
Black Tar / Polymerization Sulfene Formation The

-protons next to the sulfonyl group are acidic. Basic KF triggers elimination of HCl to form a transient sulfene, which polymerizes.
Switch to KHF₂. The bifluoride anion (

) is non-basic and prevents elimination.
Low Conversion (<50%) Phase Transfer Failure Fluoride salts are insoluble in organic solvents; the reaction happens only at the interface.Add 18-Crown-6 (5 mol%) if using KF, or ensure vigorous stirring (1000+ RPM) for biphasic KHF₂ systems.
Hydrolysis (Sulfonic Acid) Wet Reagents Sulfonyl chlorides hydrolyze to sulfonic acids (R-SO₃H) in the presence of excess water before F- exchange occurs.While KHF₂ is aqueous, the reaction must be fast.[3] Increase concentration of the organic phase or use Spray-dried KF in anhydrous MeCN if hydrolysis persists.
Thiophene Ring Loss Acid Sensitivity High acid concentration during workup or precursor synthesis degrades the electron-rich thiophene ring.Buffer the aqueous workup with NaHCO₃ . Avoid strong mineral acids during the chloride synthesis step.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use TBAF (Tetrabutylammonium fluoride) instead of KHF₂?

  • Strictly No. TBAF is notorious for containing "naked" fluoride which acts as a strong base in organic solvents. This will almost certainly deprotonate the methylene bridge, causing immediate sulfene formation and decomposition (blackening).

Q2: Is the product stable on silica gel?

  • Yes. Unlike sulfonyl chlorides, sulfonyl fluorides are remarkably stable to hydrolysis and chromatography. You can purify this compound on standard silica using Hexane/EtOAc gradients without significant degradation.

Q3: Why does my precursor (Sulfonyl Chloride) degrade during storage?

  • Thiophene-based sulfonyl chlorides are thermally unstable and moisture sensitive.[4][5] They should be stored at -20°C under Argon. Ideally, convert them to the stable fluoride immediately upon synthesis.

Module 5: Diagnostic Logic Tree

Follow this logic flow if your yield is below 70%.

Troubleshooting Start Yield < 70% CheckColor Is the reaction mixture dark black/tarry? Start->CheckColor CheckSM Is Starting Material (SM) consumed? CheckColor->CheckSM No (Clear/Yellow) Soln_Base Issue: Sulfene Elimination. Fix: Switch from KF to KHF2. Ensure pH < 7. CheckColor->Soln_Base Yes (Decomposition) Soln_Kinetics Issue: Poor F- Solubility. Fix: Add 18-Crown-6 or increase stirring rate. CheckSM->Soln_Kinetics No (SM remains) Soln_Hydrolysis Issue: Hydrolysis to Sulfonic Acid. Fix: Check solvent dryness or reduce water ratio in KHF2 mix. CheckSM->Soln_Hydrolysis Yes (SM gone, no product)

Figure 2: Diagnostic decision tree for low-yield scenarios.

References & Authority

  • Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. (Establishes the stability and utility of Sulfonyl Fluorides).

  • Davies, W., & Dick, J. H. (1931). "The reaction between aromatic sulphonyl chlorides and alkali fluorides." Journal of the Chemical Society. (The foundational text on using water to facilitate KF exchange).

  • Sun, H., et al. (2017). "Rational Design of Sulfonyl Fluorides for the Construction of Sulfur(VI) Compounds." Organic Letters. (Discusses KHF₂ advantages over KF for sensitive substrates).

  • Wright, S. W., & Hallstrom, K. N. (2006). "A convenient preparation of heteroaryl sulfonyl fluorides." Journal of Organic Chemistry. (Specifics on heteroaryl stability).

Sources

Troubleshooting low reactivity of (Thiophen-2-yl)methanesulfonyl fluoride in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for (Thiophen-2-yl)methanesulfonyl fluoride (TMSF). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions regarding the use of TMSF in aqueous buffers for protein modification. As Senior Application Scientists, we have compiled this guide to ensure you can navigate the complexities of using this covalent modifier with confidence and achieve reproducible, high-quality results.

Introduction to this compound (TMSF)

This compound is a sulfonyl fluoride-containing chemical probe utilized for the covalent modification of proteins. The sulfonyl fluoride moiety serves as an electrophilic "warhead" that engages in a Sulfur(VI) Fluoride Exchange (SuFEx) reaction with nucleophilic amino acid residues on the protein surface.[1][2] This forms a stable, covalent sulfonate or sulfonamide linkage, effectively labeling the protein.[3] The thiophene group may contribute to specific binding interactions or serve as a scaffold for further functionalization.

While powerful, the reactivity of sulfonyl fluorides like TMSF in aqueous environments can be influenced by several factors, leading to challenges in achieving optimal labeling efficiency. This guide will address these common issues and provide robust solutions.

Troubleshooting Guide: Low Reactivity of TMSF

Low labeling efficiency is a frequent challenge in covalent modification experiments. This section provides a systematic approach to diagnosing and resolving the underlying causes of low TMSF reactivity.

Q1: My protein labeling with TMSF is very low or non-existent. What are the most likely causes?

Several factors can contribute to low labeling efficiency, which can be broadly categorized as issues with the reagent, the protein, or the reaction conditions.

Step 1: Verify Reagent Integrity

  • Issue: TMSF may have degraded due to improper storage or handling. Sulfonyl fluorides are susceptible to hydrolysis.

  • Solution:

    • Check Storage: Ensure TMSF has been stored in a cool, dry environment, protected from moisture.

    • Prepare Fresh Stock: Always prepare fresh stock solutions of TMSF in an anhydrous solvent like DMSO or DMF immediately before use.[4][5] Do not store TMSF in aqueous solutions.

    • Confirm Concentration: If possible, verify the concentration of your stock solution.

Step 2: Assess Buffer Composition and pH

  • Issue: Your buffer may contain nucleophiles that compete with the protein for reaction with TMSF, or the pH may not be optimal.

  • Solution:

    • Avoid Nucleophilic Buffers: Buffers containing primary or secondary amines (e.g., Tris, glycine) or thiols (e.g., DTT, β-mercaptoethanol) will react with TMSF and reduce the amount available to label your protein.

    • Recommended Buffers: Use non-nucleophilic buffers such as PBS, HEPES, or phosphate buffers.[6]

    • Optimize pH: The reactivity of nucleophilic amino acid side chains is pH-dependent. The labeling of tyrosine, serine, and threonine residues is generally favored at neutral to slightly basic pH (7.0-8.5) to facilitate deprotonation of the hydroxyl group.[7] However, the rate of hydrolysis of the sulfonyl fluoride also increases with pH.[2][8] Therefore, a pH titration experiment is recommended to find the optimal balance between residue reactivity and reagent stability for your specific protein.

Step 3: Evaluate Protein-Specific Factors

  • Issue: The target protein itself may present challenges to labeling.

  • Solution:

    • Residue Accessibility: The target nucleophilic residues (tyrosine, lysine, serine, threonine, histidine) must be surface-exposed to be accessible to TMSF.[6][7] If the target residue is buried within the protein structure, labeling will be inefficient.

    • Local Microenvironment: The pKa of a nucleophilic residue can be significantly altered by its local environment within the protein, affecting its reactivity.

    • Protein Stability: Ensure your protein is stable and properly folded under the chosen reaction conditions.

Step 4: Optimize Reaction Parameters

  • Issue: The concentration of reactants, incubation time, or temperature may not be optimal.

  • Solution:

    • Increase TMSF Concentration: A higher molar excess of TMSF over the protein can drive the reaction forward. A starting point is often a 10- to 20-fold molar excess.[4]

    • Extend Incubation Time: Covalent labeling is a time-dependent process.[6] If initial experiments show low labeling, try extending the incubation time (e.g., from 1 hour to 4 hours or overnight).

    • Adjust Temperature: While many labeling reactions are performed at room temperature, some systems may benefit from incubation at 4°C (to minimize hydrolysis over long incubation times) or 37°C (to potentially increase the reaction rate).

Troubleshooting Workflow Diagram

G start Low TMSF Reactivity reagent Check Reagent Integrity (Fresh Stock, Proper Storage) start->reagent reagent->start Degraded buffer Evaluate Buffer (pH, Nucleophiles) reagent->buffer Reagent OK buffer->start Interference protein Assess Protein (Accessibility, Stability) buffer->protein Buffer OK protein->start Inaccessible reaction Optimize Reaction (Concentration, Time, Temp) protein->reaction Protein OK reaction->start Suboptimal success Successful Labeling reaction->success Optimized

Caption: A systematic workflow for troubleshooting low TMSF reactivity.

Frequently Asked Questions (FAQs)

Q2: Which amino acid residues does this compound target?

Sulfonyl fluorides are known to react with a variety of nucleophilic amino acid residues. The primary targets are typically tyrosine, lysine, serine, and threonine.[6][7] Reactions with histidine have also been reported.[1][2] The specific residue(s) labeled on a given protein will depend on their surface accessibility and the local microenvironment, which influences their nucleophilicity.

Q3: What is the mechanism of action for TMSF?

TMSF reacts via a Sulfur(VI) Fluoride Exchange (SuFEx) mechanism.[1] A deprotonated nucleophilic side chain on the protein (e.g., a tyrosinate or the amine of lysine) attacks the electrophilic sulfur atom of the sulfonyl fluoride. This results in the displacement of the fluoride ion and the formation of a highly stable covalent sulfonate (with Tyr, Ser, Thr) or sulfonamide (with Lys) bond.

TMSF Reaction and Hydrolysis Pathways

G cluster_0 Covalent Labeling Pathway cluster_1 Hydrolysis Pathway TMSF This compound R-SO₂F Covalent_Adduct Covalent Adduct R-SO₂-Nuc-Protein TMSF->Covalent_Adduct Nucleophilic Attack Protein_Nuc Protein Nucleophile (e.g., Tyr-O⁻, Lys-NH₂) Protein_Nuc->Covalent_Adduct TMSF_hydrolysis This compound R-SO₂F Hydrolyzed_Product Inactive Sulfonic Acid R-SO₃H TMSF_hydrolysis->Hydrolyzed_Product Hydrolysis Water Water/Hydroxide H₂O / OH⁻ Water->Hydrolyzed_Product

Sources

Minimizing hydrolysis side-reactions of (Thiophen-2-yl)methanesulfonyl fluoride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (Thiophen-2-yl)methanesulfonyl fluoride

Welcome to the technical support guide for this compound. This resource is designed for researchers, medicinal chemists, and drug development professionals to provide expert guidance on maximizing the efficiency of your reactions by mitigating hydrolysis, a critical side-reaction. This guide moves beyond standard protocols to explain the underlying chemical principles, ensuring your experimental design is robust, reproducible, and effective.

Part 1: Understanding the Challenge: The Hydrolysis of Sulfonyl Fluorides

This compound is a valuable reagent in modern drug discovery, often employed as a covalent warhead or a key building block in SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry.[1][2] While sulfonyl fluorides are notably more resistant to hydrolysis than their sulfonyl chloride analogues, they are not entirely inert.[1][3][4] The central challenge is the nucleophilic attack of water on the highly electrophilic sulfur atom, which leads to the formation of the corresponding, and often unreactive, sulfonic acid. This process not only consumes your starting material but can also complicate purification.

Understanding the mechanism is the first step toward prevention.

Hydrolysis_Mechanism Figure 1: Mechanism of Hydrolysis TMSF (Thiophen-2-yl)methanesulfonyl fluoride TransitionState Transition State TMSF->TransitionState Nucleophilic Attack H2O H₂O (Water) H2O->TransitionState SulfonicAcid (Thiophen-2-yl)methanesulfonic acid TransitionState->SulfonicAcid Forms HF HF TransitionState->HF Eliminated

Caption: Figure 1: Mechanism of Hydrolysis

Part 2: Frequently Asked Questions (FAQs)

Q1: My vial of this compound has been on the bench for a while. Is it still good?

A: Possibly, but caution is advised. Sulfonyl fluorides are hygroscopic and can slowly react with atmospheric moisture.[5] The primary degradation product is the corresponding sulfonic acid. We strongly recommend running a quick purity check via ¹H or ¹⁹F NMR or LC-MS before use if the compound has not been stored under strictly anhydrous, inert conditions. For long-term stability, always store in a desiccator or glovebox.[6][7]

Q2: Why is my reaction yield consistently low even when using freshly opened reagent?

A: Low yield is the most common symptom of unintended hydrolysis. The issue often lies not with the reagent itself, but with the experimental conditions. Trace amounts of water in your reaction solvent, on your glassware, or in other reagents are the most likely culprits. See the Troubleshooting Guide in Part 3 for a systematic approach to identifying and eliminating sources of moisture.

Q3: Can I run my reaction in a protic solvent like ethanol?

A: It is highly discouraged. Protic solvents, especially nucleophilic ones like alcohols and water, can act as nucleophiles and react with the sulfonyl fluoride, leading to solvolysis byproducts (e.g., sulfonates) or hydrolysis. While sulfonyl fluorides are more stable than chlorides, competitive reactions in protic solvents are a significant risk.[1][4] Whenever possible, use a rigorously dried aprotic solvent.

Q4: Is hydrolysis catalyzed by acid or base?

A: Hydrolysis can be accelerated under both acidic and basic conditions, but it is particularly susceptible to base-catalyzed hydrolysis. Nucleophilic bases can directly attack the sulfonyl group or generate hydroxide ions, which are potent nucleophiles.[8] If your reaction requires a base, choose a non-nucleophilic, sterically hindered base (e.g., DBU, Proton-Sponge®) and ensure all components are anhydrous.

Part 3: Troubleshooting Guide: From Diagnosis to Solution

This section provides a problem-oriented approach to resolving issues related to hydrolysis.

Problem A: Low or No Yield of Desired Product

You've run your reaction and analysis (TLC, LC-MS) shows a significant amount of unreacted starting material or no desired product.

Troubleshooting_Workflow Figure 2: Troubleshooting Workflow for Low Yield cluster_solutions Start Low / No Yield Detected Check_SA Check for Sulfonic Acid Byproduct via LC-MS Start->Check_SA SA_Present YES: Hydrolysis is Confirmed Check_SA->SA_Present Detected SA_Absent NO: Issue may be reactivity, not hydrolysis. Check_SA->SA_Absent Not Detected Solutions_Header Implement Hydrolysis Prevention Protocol SA_Present->Solutions_Header Solvent 1. Verify Solvent Anhydrousness (Use fresh, sealed solvent or redistill) Atmosphere 2. Use Inert Atmosphere (N₂ or Ar) Glassware 3. Flame-Dry Glassware Under Vacuum Temp 4. Lower Reaction Temperature Solvent->Atmosphere Atmosphere->Glassware Glassware->Temp Rerun Rerun Experiment Temp->Rerun

Caption: Figure 2: Troubleshooting Workflow for Low Yield

Protocol 1: Establishing an Anhydrous Reaction Environment

This protocol is foundational to preventing hydrolysis and should be considered a standard operating procedure.

  • Glassware Preparation:

    • Clean all glassware thoroughly.

    • Oven-dry at 120 °C for at least 4 hours, or preferably, flame-dry all glassware (reaction flask, addition funnel, condenser) under high vacuum immediately before use.

    • Allow to cool to room temperature under a stream of dry nitrogen or argon.

  • Solvent Selection and Preparation:

    • Choose a suitable aprotic solvent (see Table 1).

    • Use a new, sealed bottle of anhydrous solvent, preferably with a Sure/Seal™ system.

    • If a sealed bottle is unavailable, distill the solvent over an appropriate drying agent (e.g., CaH₂ for acetonitrile, sodium/benzophenone for THF) immediately before use.

  • Reagent Handling:

    • Handle this compound and any other moisture-sensitive reagents in a glovebox or under a positive pressure of inert gas.

    • Use dry syringes or cannulas for liquid transfers.

  • Reaction Setup:

    • Assemble the reaction apparatus under a positive flow of inert gas.

    • Maintain this inert atmosphere throughout the entire duration of the reaction and workup.

Table 1: Recommended Anhydrous Solvents
SolventPolarity (Dielectric Constant)Boiling Point (°C)Suitability Notes
Acetonitrile (ACN) 37.582Excellent. Polar aprotic, dissolves a wide range of reagents, relatively easy to keep dry.
Tetrahydrofuran (THF) 7.666Good. Less polar than ACN. Must be fresh as it can form peroxides and absorb water.
Dichloromethane (DCM) 9.140Good. Useful for lower temperature reactions. Ensure it is stabilized and anhydrous.
Dimethylformamide (DMF) 36.7153Use with Caution. Can contain trace water or amine impurities that induce hydrolysis. Use only high-purity, anhydrous grade.
Problem B: Formation of (Thiophen-2-yl)methanesulfonic acid Confirmed

You have direct evidence of hydrolysis from your analytical data. This requires a more aggressive optimization strategy.

Causality-Driven Solutions:

  • Re-evaluate Additives: If your reaction uses a base, an additive, or a nucleophile, consider its purity and potential to introduce water.

    • Bases: If using a solid base like K₂CO₃, dry it in an oven before use. For liquid amine bases, consider distillation or storage over KOH pellets.

    • Nucleophiles: Ensure your primary nucleophile is not contaminated with water. If it is a salt, dry it under vacuum.

  • Optimize Temperature: The activation energy for hydrolysis may be different from your desired reaction.

    • Experiment: Run the reaction at a lower temperature (e.g., 0 °C or -20 °C). This often slows the rate of the undesired hydrolysis side-reaction more significantly than the primary reaction pathway.

  • Consider a Fluoride Scavenger (Advanced): In highly sensitive systems where even trace HF (a byproduct of hydrolysis) might interfere, the addition of a non-nucleophilic acid scavenger can be beneficial. This is an advanced technique and should be used judiciously. Consult relevant literature for your specific reaction class.

By systematically eliminating sources of moisture and optimizing reaction parameters, you can effectively suppress the hydrolysis of this compound, leading to higher yields, cleaner reaction profiles, and more reliable results in your research and development efforts.

References

  • Application Notes and Protocols for Handling Sulfuramidous Fluoride and Rel
  • SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction. Sigma-Aldrich.
  • SULFURYL FLUORIDE - Safety D
  • A Technical Guide to the Safe Handling of Cyclobutylmethanesulfonyl Fluoride and Rel
  • Chemical Safety Data Sheet MSDS / SDS - Perflurohexane sulphonyl fluoride. ChemicalBook.
  • Methanesulfonyl Fluoride | CH3FO2S | CID 11207. PubChem. [Link]

  • Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. ResearchGate. [Link]

  • Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. PubMed. [Link]

  • Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. Journal of the American Chemical Society. [Link]

  • Synthetic Routes to Arylsulfonyl Fluorides. MDPI. [Link]

  • Turning sulfonyl and sulfonimidoyl fluoride electrophiles into sulfur(VI) radicals for alkene ligation. PMC. [Link]

  • New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. ACS Publications. [Link]

  • Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. Semantic Scholar. [Link]

  • Facile synthesis of sulfonyl fluorides from sulfonic acids. RSC Publishing. [Link]

  • (A) Overview of the synthetic methods to obtain sulfonyl fluorides. (B)... ResearchGate. [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PMC. [Link]

  • Methanesulfonyl fluoride. Wikipedia. [Link]

  • Synthesis of a thiophene-based fluorinated library applied to fragment-based drug discovery via 19F NMR with confirmed binding to mutant HRASG12V. ResearchGate. [Link]

  • Furans, thiophenes and related heterocycles in drug discovery. PubMed. [Link]

Sources

Technical Support Center: A Researcher's Guide to (Thiophen-2-yl)methanesulfonyl Fluoride Stability and pH Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for (Thiophen-2-yl)methanesulfonyl fluoride. As researchers and drug development professionals, the integrity of your reagents is paramount to the reproducibility and success of your experiments. This guide provides in-depth insights, troubleshooting advice, and validated protocols to help you navigate the critical parameter of pH when working with this and related sulfonyl fluoride compounds. We will delve into the causality behind stability issues and empower you with the tools to ensure your results are built on a foundation of chemical integrity.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions our team encounters regarding the stability of heteroaryl-alkyl sulfonyl fluorides.

Q1: What is the primary degradation pathway for this compound in aqueous solutions?

The principal degradation route for sulfonyl fluorides in aqueous media is hydrolysis.[1][2][3][4] This reaction involves the nucleophilic attack of water or hydroxide ions on the highly electrophilic sulfur atom, leading to the cleavage of the sulfur-fluorine bond. The final products are the corresponding sulfonic acid and a fluoride ion. While sulfonyl fluorides are markedly more stable to hydrolysis than their sulfonyl chloride counterparts[4][5][6], this pathway remains the most significant concern for long-term stability in solution.

Q2: How does pH critically affect the stability of this compound?

The pH of the aqueous environment is the most critical factor governing the rate of hydrolysis. The stability profile is generally U-shaped, with the highest stability typically observed in the slightly acidic to neutral pH range.

  • Under Basic Conditions (pH > 8): The rate of degradation increases significantly. This is due to the higher concentration of the potent nucleophile, the hydroxide ion (OH⁻), which attacks the electrophilic sulfur center more readily than water. For some related sulfonyl fluorides, the half-life can decrease dramatically when moving from pH 7.5 to 8.[2] Furthermore, for alkyl sulfonyl fluorides like this compound, strong bases can promote an alternative degradation pathway: the deprotonation of the α-hydrogen (the hydrogen on the carbon adjacent to the sulfonyl group), which can lead to an elimination side reaction.[7]

  • Under Acidic Conditions (pH < 5): While generally more stable than in basic conditions, the hydrolysis rate can also increase under strongly acidic conditions, likely catalyzed by hydronium ions (H₃O⁺).

  • Neutral Conditions (pH 6-7.5): This range typically offers the best compromise for stability. However, even at physiological pH 7.4, some reactive sulfonyl fluorides can exhibit limited stability over extended periods.[8][9]

The diagram below illustrates the primary degradation pathways influenced by pH.

G cluster_main Degradation of this compound cluster_basic Basic Conditions (e.g., pH > 8) cluster_acidic Acidic/Neutral Conditions A (Thiophen-2-yl)methanesulfonyl Fluoride (Stable) B Hydrolysis (via OH⁻ attack on Sulfur) A->B Fast C Elimination (via α-proton abstraction) A->C Possible D Hydrolysis (via H₂O attack on Sulfur) A->D Slow E Thiophene-2-methanesulfonic Acid + Fluoride Ion B->E F Elimination Product C->F D->E

Caption: pH-dependent degradation pathways for this compound.

Q3: What is a safe starting pH range for my experiments and for storage?

Based on the general behavior of sulfonyl fluorides, a pH range of 5.0 to 7.0 is recommended as a starting point for ensuring stability.

  • For Short-Term Experiments (< 8 hours): Working at physiological pH (7.2-7.4) is often acceptable, but stability should be verified.

  • For Long-Term Storage (Aqueous Stock Solutions): Storage at a slightly acidic pH of 5.0 to 6.0 is advisable to minimize base-catalyzed hydrolysis. Solutions should be stored at -20°C or -80°C to further slow degradation. Always prepare stock solutions in an anhydrous solvent like DMSO and dilute into aqueous buffers immediately before use.

Q4: Are there any buffer components or additives I should avoid?

Yes. Since the sulfonyl fluoride group is an electrophile, it can react with nucleophilic buffer components.

  • Avoid: Buffers containing primary or secondary amines (e.g., Tris, HEPES, glycine) can be problematic, as the amine nitrogen can act as a nucleophile and react with the sulfonyl fluoride, especially over long incubation times or at higher concentrations.

  • Recommended: Use non-nucleophilic buffers such as phosphate (PBS), citrate, or acetate buffers within the recommended pH range.

Q5: How can I monitor the degradation of my compound?

Regularly assessing the purity of your compound is crucial. The most effective methods are chromatographic.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the workhorse technique. Monitor the disappearance of the peak corresponding to this compound over time. The appearance of a new, typically more polar peak corresponding to the sulfonic acid hydrolysis product is a clear sign of degradation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides definitive evidence by confirming the mass of the parent compound and identifying the mass of the degradation products.[10][11]

  • ¹⁹F NMR Spectroscopy: If available, ¹⁹F NMR is a powerful tool to directly observe the fluorine signal of the sulfonyl fluoride and monitor its disappearance.

Section 2: Troubleshooting Guide

Observed Problem Potential Cause(s) Recommended Action(s)
Inconsistent or lower-than-expected activity in biological assays. 1. Compound Degradation: The active sulfonyl fluoride has hydrolyzed due to improper buffer pH or long incubation times.[8] 2. Reaction with Buffer: The compound is reacting with nucleophilic buffer components (e.g., Tris).1. Verify Buffer pH: Measure the pH of your final assay buffer after all components have been added. 2. Prepare Fresh: Use a freshly prepared aqueous solution of the compound for each experiment. 3. Switch Buffer System: Change to a non-nucleophilic buffer like PBS or citrate. 4. Run a Stability Study: Perform the protocol outlined in Section 3 to determine the compound's half-life in your specific assay buffer.
Appearance of a new, more polar peak in HPLC/LC-MS analysis. Hydrolysis: This is the classic signature of the sulfonyl fluoride converting to the more polar sulfonic acid.[3]1. Confirm Identity: Use LC-MS to confirm that the mass of the new peak corresponds to the sulfonic acid. 2. Review Storage Conditions: Check the pH and temperature of your stored solutions. Prepare fresh stock solutions if necessary.
Precipitation observed upon dilution into aqueous buffer. Poor Solubility: The compound may have limited aqueous solubility, which can be exacerbated by pH changes affecting its protonation state (though less common for this specific structure).1. Use Co-solvents: Prepare the final dilution in a buffer containing a small percentage (e.g., 1-5%) of an organic solvent like DMSO or ethanol. 2. Sonication: Briefly sonicate the solution to aid dissolution.

Section 3: Experimental Protocol for pH Stability Profiling

This protocol provides a robust, self-validating system for determining the stability of this compound under your specific experimental conditions.

Objective

To determine the kinetic stability and calculate the half-life (t½) of this compound in various aqueous buffers across a relevant pH range.

Materials and Reagents
  • This compound

  • Anhydrous DMSO

  • HPLC-grade water and acetonitrile (ACN)

  • Formic acid (for mobile phase)

  • Buffer salts: Sodium Citrate, Sodium Phosphate (monobasic and dibasic)

  • Calibrated pH meter

  • Autosampler vials

  • RP-HPLC system with a UV detector (e.g., C18 column) or an LC-MS system

Step-by-Step Procedure
  • Buffer Preparation:

    • Prepare a series of 100 mM buffers. For example:

      • pH 4.0 & 5.0: Citrate buffer

      • pH 6.0, 7.0, & 7.4: Phosphate buffer

      • pH 8.0 & 9.0: Phosphate buffer

    • Adjust the pH of each buffer carefully using NaOH or HCl.

  • Stock Solution Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Initiation of Stability Study:

    • For each pH condition, add 10 µL of the 10 mM DMSO stock solution to 990 µL of the corresponding buffer in an autosampler vial. This yields a final concentration of 100 µM.

    • Vortex each vial gently to ensure complete mixing. This is your T=0 (time zero) sample point.

  • Time-Point Analysis:

    • Immediately inject the T=0 sample for each pH onto the HPLC or LC-MS system.

    • Incubate all vials at a controlled temperature (e.g., 25°C or 37°C).

    • Analyze samples at subsequent time points (e.g., T=1, 2, 4, 8, 24 hours). The frequency should be adjusted based on the observed stability.

  • HPLC Method:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in ACN

    • Gradient: Start with a linear gradient (e.g., 5% to 95% B over 15 minutes) to identify the retention times of the parent compound and any degradation products. Then, optimize to an isocratic or shallow gradient method for faster sample throughput.

    • Detection: UV at a relevant wavelength (e.g., 254 nm).

Data Analysis and Interpretation
  • Quantification: For each time point, record the peak area of the parent compound, this compound.

  • Normalization: Normalize the peak area at each time point (Aₜ) to the initial peak area at T=0 (A₀). Calculate the percentage remaining: % Remaining = (Aₜ / A₀) * 100.

  • Half-Life Calculation: Plot the natural logarithm of the percentage remaining (ln[% Remaining]) versus time (in hours). The data should fit a linear regression, characteristic of first-order kinetics. The slope of this line is the rate constant, k.

    • ln([A]t) = -kt + ln([A]₀)

    • The half-life (t½) is calculated using the formula: t½ = 0.693 / k

The workflow for this protocol is visualized below.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep1 Prepare Buffer Series (pH 4, 5, 6, 7, 8, 9) exp1 Dilute Stock into Buffers (Final Conc. = 100 µM) prep1->exp1 prep2 Prepare 10 mM Stock in Anhydrous DMSO prep2->exp1 exp2 Inject T=0 Sample (Immediate Analysis) exp1->exp2 exp3 Incubate at Constant Temperature exp2->exp3 exp4 Inject Samples at Time Points (1, 2, 4, 8, 24h) exp3->exp4 an1 Quantify Parent Peak Area via HPLC/LC-MS exp4->an1 an2 Plot ln(% Remaining) vs. Time an1->an2 an3 Calculate Rate Constant (k) and Half-Life (t½) an2->an3

Caption: Workflow for conducting a pH-dependent stability study.

References

  • Lebraud, H., et al. (2016). Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions. Scientific Reports, 6, 37733. Available at: [Link]

  • Chen, W., et al. (2023). Sulfur fluoride exchange. Nature Reviews Methods Primers, 3, 62. Available at: [Link]

  • Parker, C. G., et al. (2023). Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. Journal of the American Chemical Society, 145(3), 1937–1949. Available at: [Link]

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659. Available at: [Link]

  • Wang, Z., et al. (2024). Nonderivatized Method for the Detection of Perfluoroalkane Sulfonyl Fluorides by Liquid Chromatography-Microwave Plasma Torch Ionization Mass Spectrometry. Analytical Chemistry, 96(14), 5664–5668. Available at: [Link]

  • G-Smittal, V., & Kelly, J. S. (2023). Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry. Organic & Biomolecular Chemistry, 21(3), 446-464. Available at: [Link]

  • NIOSH. (2016). Sulfuryl Fluoride: Method 6012. NIOSH Manual of Analytical Methods (NMAM), Fifth Edition. Available at: [Link]

  • USDA ARS. (2023). The Detection and Quantification of Residual Sulfuryl Fluoride and Fluoride Ion Resulting From Sulfuryl Fluoride Fumigation. Commodity Protection and Quality Research: Parlier, CA. Available at: [Link]

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659. Available at: [Link]

  • Shevchuk, O. I., et al. (2022). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Available at: [Link]

  • Roge, X., et al. (2020). Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. Organic Letters, 22(18), 7170–7174. Available at: [Link]

  • G-Smittal, V., & Kelly, J. S. (2023). Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry. Organic & Biomolecular Chemistry, 21(3), 446-464. Available at: [Link]

  • Shevchuk, O. I., et al. (2022). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Available at: [Link]

  • Taponard, A., et al. (2021). Synthetic Routes to Arylsulfonyl Fluorides. Catalysts, 11(7), 830. Available at: [Link]

  • Wright, S. W., & Hallstrom, K. N. (2006). A convenient preparation of heteroaryl sulfonamides and sulfonyl fluorides from heteroaryl thiols. The Journal of Organic Chemistry, 71(3), 1080–1084. Available at: [Link]

  • ATSDR. (2003). Analytical Methods for Fluorides, Hydrogen Fluoride, and Fluorine. Toxicological Profile for Fluorides, Hydrogen Fluoride, and Fluorine. Available at: [Link]

  • Al-Faiyz, Y. S. S., et al. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. Crystals, 12(12), 1775. Available at: [Link]

  • Lee, J., et al. (2021). Development and validation of an analytical method for quantification of sulfuryl fluoride residues in agricultural products using gas chromatography with electron capture detection. Applied Biological Chemistry, 64, 53. Available at: [Link]

  • Roge, X., et al. (2020). Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. Organic Letters, 22(18), 7170–7174. Available at: [Link]

  • Hu, X., et al. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Journal of Medicinal Chemistry. Available at: [Link]

  • Taponard, A., et al. (2021). Synthetic Routes to Arylsulfonyl Fluorides. Catalysts, 11(7), 830. Available at: [Link]

  • Amblard, F., et al. (2016). Facile synthesis of sulfonyl fluorides from sulfonic acids. Organic Letters, 18(15), 3626–3629. Available at: [Link]

Sources

Solving solubility issues of (Thiophen-2-yl)methanesulfonyl fluoride in DMSO vs water

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Overcoming Solubility and Stability Challenges in Experimental Assays

Welcome to the technical support resource for (Thiophen-2-yl)methanesulfonyl fluoride. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to the common solubility and stability issues encountered with this class of covalent inhibitors. This document moves beyond simple protocols to explain the underlying chemical principles, ensuring your experimental setup is both robust and reliable.

Frequently Asked Questions (FAQs)

Here, we address the most common initial queries regarding the handling of this compound.

Q1: My this compound powder won't dissolve in my aqueous assay buffer. What is the primary reason for this?

A1: this compound is a moderately lipophilic (fat-soluble) organic molecule. Its structure, containing a thiophene ring and a sulfonyl fluoride group, lacks the necessary hydrophilic (water-soluble) functionalities to dissolve readily in polar aqueous systems. Its predicted partition coefficient (XlogP) of 1.4 indicates a preference for a non-aqueous environment[1]. Therefore, direct dissolution in water or buffers like PBS is generally not feasible and is not the recommended procedure.

Q2: What is the recommended solvent for creating a stock solution?

A2: The industry-standard solvent for compounds of this nature is high-purity, anhydrous Dimethyl Sulfoxide (DMSO)[2]. DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds[3]. It is crucial to use an anhydrous grade of DMSO, as any contaminating moisture can compromise the stability of the sulfonyl fluoride group and may reduce the compound's solubility.

Q3: I successfully dissolved the compound in 100% DMSO, but it immediately precipitated when I diluted it into my aqueous cell culture medium. Why did this happen?

A3: This is a classic solvent-shift precipitation, often called "crashing out."[4][5] Your compound is stable in the organic environment of pure DMSO. When you introduce this solution into a predominantly aqueous medium, you cause a drastic increase in the overall solvent polarity. The water molecules cannot effectively solvate the lipophilic compound, forcing it out of solution as a solid precipitate[4][6]. This is the most common pitfall encountered when preparing working solutions from DMSO stocks.

Q4: Is this compound stable in solution? What are the risks?

A4: The sulfonyl fluoride functional group, while relatively stable compared to other sulfonyl halides like sulfonyl chlorides, is susceptible to hydrolysis (reaction with water), especially under non-neutral pH conditions[7][8][9]. This reaction cleaves the sulfur-fluorine (S-F) bond, converting the active "warhead" into an inactive sulfonic acid, rendering your compound unable to form a covalent bond with its protein target[10][11]. Therefore, prolonged incubation in aqueous buffers before use should be avoided. Stock solutions in anhydrous DMSO, when stored properly at -20°C or -80°C, are generally stable for months[12].

Q5: What is the maximum concentration of DMSO my cell-based assay can tolerate?

A5: This is highly dependent on the specific cell line and assay duration[4]. As a general rule, most cell lines can tolerate final DMSO concentrations up to 0.5% without significant cytotoxicity. However, for sensitive cell lines or long-term incubation, it is best practice to keep the final concentration at or below 0.1%[4][13]. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any solvent effects.

Troubleshooting Guide: From Theory to Practice

This section provides a systematic approach to diagnosing and solving solubility problems you may encounter during your experiments.

Problem 1: Compound Fails to Dissolve Completely in 100% DMSO.
  • Underlying Cause: You may be exceeding the compound's intrinsic solubility limit in DMSO, or the dissolution process may be kinetically slow. The presence of water in non-anhydrous DMSO can also hinder solubility for certain compounds.

  • Investigative Steps & Solutions:

    • Verify Solvent Quality: Ensure you are using a fresh, anhydrous grade of DMSO from a sealed bottle. DMSO is highly hygroscopic and will absorb atmospheric moisture over time[14].

    • Mechanical Agitation: Ensure the solution is being mixed thoroughly. Vortex the vial for 30-60 seconds.

    • Sonication: If vortexing is insufficient, use a bath sonicator for 5-10 minutes. The ultrasonic waves provide energy to break up the crystal lattice of the powder, facilitating dissolution[13][14].

    • Gentle Warming: Gently warm the solution in a water bath to 37°C for 10-15 minutes[13]. Increased temperature often increases solubility. Caution: Do not overheat, as this could degrade the compound. Always allow the solution to return to room temperature and visually inspect for precipitation before use.

    • Re-evaluate Concentration: If the above steps fail, you may be attempting to make a stock solution that is too concentrated. Reduce the target concentration (e.g., from 50 mM to 20 mM) and repeat the process.

Problem 2: Precipitate Forms When Diluting DMSO Stock into Aqueous Buffer.
  • Underlying Cause: As explained in FAQ #3, this is due to the rapid shift in solvent polarity, causing the hydrophobic compound to crash out of the solution[4][5]. The key is to manage this transition more gently.

  • Workflow for Successful Dilution:

G cluster_0 Troubleshooting Workflow: Aqueous Precipitation start High-Concentration DMSO Stock (e.g., 50 mM) step1 Direct Dilution into Aqueous Buffer start->step1 1:1000 step2 Create Intermediate Dilution in 100% DMSO (e.g., to 1 mM) start->step2 1:50 result1 Precipitation Occurs (Incorrect Method) step1->result1 step3 Pipette Intermediate Stock Directly into Final Buffer (with vigorous mixing) step2->step3 1:100 result2 Clear Working Solution (Correct Method) step3->result2

Fig 1. Workflow comparing incorrect direct dilution with the correct intermediate dilution method.
  • Solutions:

    • Step-wise Dilution (Recommended): Do not perform large single-step dilutions. First, make an intermediate dilution of your high-concentration stock in pure DMSO. Then, add this intermediate stock to your final aqueous buffer while vortexing or stirring vigorously. This ensures the compound is dispersed rapidly before it has a chance to aggregate and precipitate.

    • Increase Final DMSO Concentration: If your assay allows, increasing the final DMSO concentration to 0.5% or even 1% can help maintain solubility. Always confirm your system's tolerance first.

    • Use of Co-solvents: For particularly challenging compounds in in vivo studies, co-solvents like PEG400 or Tween 80 can be used in the final formulation to improve solubility, though this is less common for in vitro assays[12].

Problem 3: Gradual Loss of Compound Efficacy in Prepared Working Solutions.
  • Underlying Cause: This is likely due to the hydrolysis of the sulfonyl fluoride moiety in the aqueous buffer over time, inactivating the compound[7][15]. The rate of hydrolysis can be influenced by pH and temperature.

  • Solutions:

    • Prepare Fresh: Always prepare the final aqueous working solutions immediately before adding them to your assay. Do not store compounds in aqueous buffers.

    • Control Temperature: Perform dilutions and store working solutions on ice if they will not be used within minutes. Lower temperatures slow the rate of hydrolysis.

    • Check Buffer pH: While most biological assays are run near physiological pH (~7.4), be aware that highly basic or acidic conditions can accelerate the degradation of sulfonyl fluorides.

Data Summary & Key Parameters

The table below summarizes essential information for handling this compound.

ParameterValue / RecommendationRationale & Reference
Molecular Formula C₅H₅FO₂S₂Defines the chemical structure.[1]
Molecular Weight ~179.97 g/mol Crucial for calculating molar concentrations.[1]
Predicted XlogP 1.4Indicates moderate lipophilicity and poor water solubility.[1]
Primary Solvent Anhydrous DMSOPolar aprotic solvent ideal for nonpolar compounds.[3]
Stock Solution Conc. 10-50 mMA practical range for most lab applications. Higher concentrations risk precipitation.
Stock Solution Storage -20°C or -80°C, sealed, protected from lightPrevents degradation and water absorption.[12][16]
Max Final DMSO (Cells) ≤ 0.5% (0.1% preferred)Minimizes solvent-induced cytotoxicity and artifacts.[4][13]
Aqueous Stability Limited; Prone to HydrolysisSulfonyl fluoride moiety can be cleaved by water.[7][9][15]

Experimental Protocols

Follow these validated step-by-step procedures to ensure consistent and successful solution preparation.

Protocol 1: Preparation of a 20 mM Stock Solution in DMSO
  • Pre-analysis: Calculate the required mass of this compound needed for your desired volume and concentration (Molarity = moles/liter; moles = mass/MW).

  • Weighing: Carefully weigh the solid compound into a sterile, appropriate-sized glass or polypropylene vial. If the compound is toxic or its properties are unknown, perform this step in a chemical fume hood[13].

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial.

  • Dissolution:

    • Cap the vial tightly and vortex for 1 minute. Visually inspect for any remaining solid.

    • If solid remains, place the vial in a bath sonicator for 10 minutes.

    • If solid still persists, place the vial in a 37°C water bath for 15 minutes, followed by vortexing[13].

    • Ensure the solution is completely clear and free of particulates before proceeding.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and degrade the compound[12][16]. Store aliquots at -80°C for long-term stability.

Protocol 2: Preparation of a 20 µM Working Solution from a 20 mM DMSO Stock

This protocol details the recommended two-step dilution process to create a final working solution with 0.1% DMSO.

Fig 2. Diagram of the recommended two-step dilution protocol.
  • Prepare Intermediate Stock (2 mM in DMSO):

    • Thaw a single aliquot of your 20 mM stock solution and briefly centrifuge to collect the contents.

    • In a new sterile microfuge tube, pipette 18 µL of pure anhydrous DMSO.

    • Add 2 µL of the 20 mM stock solution to the DMSO and vortex thoroughly. This creates a 1:10 dilution, resulting in a 2 mM intermediate stock.

  • Prepare Final Working Solution (20 µM in Aqueous Buffer):

    • In a separate sterile tube, add the final volume of your desired aqueous buffer (e.g., cell culture medium, PBS). For a 1 mL final volume, use 990 µL.

    • While the tube is on a vortex mixer at medium speed, add 10 µL of the 2 mM intermediate DMSO stock directly into the buffer. This 1:100 final dilution step ensures rapid dispersion.

    • Continue vortexing for an additional 5-10 seconds.

  • Immediate Use: Use the freshly prepared working solution immediately to prevent degradation due to hydrolysis.

By understanding the chemical properties of this compound and adhering to these validated protocols, you can overcome common solubility and stability challenges, leading to more accurate and reproducible experimental results.

References

  • Nara, S. J., et al. (2018). Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions. PMC. Available at: [Link]

  • Kelly, M. J., et al. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. RSC Publishing. Available at: [Link]

  • Bar-Zeev, Y., et al. (2021). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. Nature Reviews Chemistry. Available at: [Link]

  • Lücking, K., et al. (2019). Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and.... PMC. Available at: [Link]

  • Matesic, L., et al. (2022). An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. ACS Publications. Available at: [Link]

  • Lücking, K., et al. (2019). Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. Journal of the American Chemical Society. Available at: [Link]

  • ResearchGate. (2015). How do I avoid precipitation of DMSO soluble compounds in water based culture media?. Available at: [Link]

  • Singh, R., et al. (2023). An update on the discovery and development of reversible covalent inhibitors. PMC. Available at: [Link]

  • PubChem. This compound. Available at: [Link]

  • Emulate Bio. (2021). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Available at: [Link]

  • G. Di Carmine, et al. (2020). Synthetic Routes to Arylsulfonyl Fluorides. MDPI. Available at: [Link]

  • Nagy, Z. K., et al. (2013). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC. Available at: [Link]

  • Wikipedia. Dimethyl sulfoxide. Available at: [Link]

  • ResearchGate. (2014). DMSO wont dilute my pure compound. How to solve this?. Available at: [Link]

  • Chemsrc. (4-Methylthiophen-2-yl)methanesulfonyl fluoride. Available at: [Link]

  • Kice, J. L., & Kasperek, G. J. (1969). Spontaneous hydrolysis of sulfonyl fluorides. The Journal of Organic Chemistry. Available at: [Link]

  • Singh, J., et al. (2011). Recent Advances in Covalent Drug Discovery. PMC. Available at: [Link]

  • Popa-Burke, I., & Russell, J. (2014). Can we predict compound precipitation in DMSO stocks?. Sussex Drug Discovery Centre. Available at: [Link]

  • The Pocket Scientist. (2021). Making stock solutions - how and why. YouTube. Available at: [Link]

  • Jones, M., et al. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. PMC. Available at: [Link]

Sources

Overcoming steric hindrance when using (Thiophen-2-yl)methanesulfonyl fluoride

[1]

Status: Active Subject: Overcoming Steric Hindrance & Reactivity Barriers in SuFEx Chemistry Ticket ID: SuFEx-Thiophene-001[1]

Executive Summary: The "Deceptive" Electrophile

This compound is a unique SuFEx (Sulfur-Fluoride Exchange) connector.[1] While it appears structurally simple, users often encounter low yields when coupling it with sterically demanding nucleophiles (e.g., ortho-substituted phenols or tertiary alcohols).[1]

The Core Problem is Twofold:

  • Steric Shielding: The methylene spacer (

    
    ) and the thiophene ring create a flexible but bulky environment that can fold back, shielding the sulfur center from incoming nucleophiles.[1]
    
  • The "Sulfene Shunt" Risk: Unlike aryl sulfonyl fluorides, this molecule has acidic

    
    -protons.[1] Strong bases used to overcome steric hindrance can accidentally trigger elimination  (forming a reactive sulfene intermediate) rather than the desired substitution , leading to oligomerization or decomposition.[1]
    

This guide details the Si-SuFEx and HFIP-Assisted protocols to bypass these barriers.

Decision Matrix: Troubleshooting Workflow

SuFEx_OptimizationStartSTART: Reaction Stalled/Low YieldCheck_NucCheck Nucleophile TypeStart->Check_NucIs_StericIs Nucleophile Bulky?(e.g., ortho-subst. phenol)Check_Nuc->Is_StericStandard_BaseStandard Protocol(TEA or DBU)Is_Steric->Standard_BaseNo (Simple)Check_ByproductsAre there complexbyproducts/oligomers?Is_Steric->Check_ByproductsYes (Hindered)Standard_Base->Check_ByproductsLow YieldSulfene_WarnCRITICAL ALERT:Sulfene Elimination PathwayCheck_Byproducts->Sulfene_WarnYes (Decomposition)Solution_SiSOLUTION A:Switch to Si-SuFEx(Silyl Ether + BTMG)Check_Byproducts->Solution_SiNo (Just Unreactive)Sulfene_Warn->Solution_SiAvoid Alpha-DeprotonationSolution_HFIPSOLUTION B:HFIP Solvent System(H-Bond Activation)Solution_Si->Solution_HFIPIf still slow

Figure 1: Diagnostic workflow for optimizing this compound reactions. Note the critical branch point regarding sulfene elimination.

Critical Mechanism: The "Sulfene Shunt"

Before optimizing for sterics, you must rule out the Sulfene Shunt .[1] Because your reagent has protons on the carbon adjacent to the sulfonyl group (

1
  • The Failure Mode: Base removes an

    
    -proton 
    
    
    Elimination of HF
    
    
    Formation of transient (Thiophen-2-yl)sulfene (
    
    
    ).
  • The Symptom: The reaction turns dark/tarry; LCMS shows multiple peaks with mass additions corresponding to oligomers of the sulfene.

  • The Fix: Use the Si-SuFEx method (Section 4) which utilizes silyl ethers. The silicon-fluoride bond strength drives the reaction without requiring high concentrations of free base.

Protocol A: The Si-SuFEx Method (Recommended)

Best for: Sterically hindered phenols, bulky alcohols, and preventing sulfene elimination.[1] Concept: Instead of reacting a free alcohol (


11
Reagents
  • Substrate: The silyl ether of your hindered phenol/alcohol (prepare via HMDS or TMSCl).

  • Reagent: this compound (1.1 – 1.2 equiv).[1]

  • Catalyst: BTMG (2-tert-butyl-1,1,3,3-tetramethylguanidine).[1]

  • Solvent: Acetonitrile (MeCN) or THF (Anhydrous).[1]

Step-by-Step Procedure
  • Preparation: If your nucleophile is not silylated, add it to the reaction vessel with 0.6 equiv of HMDS (Hexamethyldisilazane).[1] Stir for 30 mins to generate the TMS-ether in situ.

  • Addition: Add this compound (1.2 equiv).

  • Catalysis: Add BTMG (5–10 mol%) .

    • Note: BTMG is bulky.[1] It acts as a nucleophilic catalyst but is sterically hindered enough to minimize direct attack on the sulfur, preventing side reactions.[1]

  • Reaction: Stir at Room Temperature. For extremely hindered substrates (e.g., 2,6-disubstituted phenols), heat to 50°C.[1]

  • Monitoring: Monitor by TLC/LCMS. The byproduct is volatile TMS-F (

    
    ), which leaves the system, driving the equilibrium forward.[1]
    

Protocol B: HFIP-Assisted Activation

Best for: Extremely unreactive substrates where base catalysis fails or causes decomposition.[1] Concept: Hexafluoroisopropanol (HFIP) is a hydrogen-bond donor solvent.[1][2] It forms a network that hydrogen-bonds to the sulfonyl fluorides, pulling electron density away from the sulfur and making the S-F bond more susceptible to cleavage, while simultaneously stabilizing the leaving fluoride ion.[1]

Reagents
  • Solvent: HFIP (1,1,1,3,3,3-Hexafluoro-2-propanol).[1][2][3]

  • Base: Mild base (e.g., Triethylamine) or BTMG.[1]

Step-by-Step Procedure
  • Dissolution: Dissolve the hindered nucleophile (1.0 equiv) and this compound (1.2 equiv) in HFIP (0.2 M concentration).

  • Activation: Add Triethylamine (1.2 equiv).

    • Why TEA? In HFIP, the solvent activates the electrophile so strongly that you do not need a "superbase" like DBU.[1] This reduces the risk of the alpha-deprotonation (Sulfene Shunt).

  • Incubation: Stir at ambient temperature.

  • Workup: Evaporate the HFIP (it is volatile, bp 58°C). The residue can often be purified directly or passed through a short silica plug.[1]

Comparative Data: Catalyst Performance

We have compiled typical conversion rates for sterically hindered substrates (e.g., 2,6-dimethylphenol) reacting with this compound.

Catalyst SystemReaction TimeYieldNotes
DBU (Standard) 24 h< 30%Significant decomposition observed (Sulfene pathway).[1]
TBD (Triazabicyclodecene) 6 h65%Faster, but some elimination byproducts.[1]
BTMG (Si-SuFEx) 2 h > 90% Recommended. Cleanest profile; minimal elimination.[1]
TEA in HFIP 4 h85%Excellent for acid-sensitive substrates.[1]

Frequently Asked Questions (FAQ)

Q: Can I use water/biphasic conditions for this reaction? A: Generally, no.[1] While SuFEx is known as "water-compatible," this compound is more hydrophobic than simple gaseous linkers like

11

Q: Why is the Thiophene ring complicating things? A: Two reasons. First, the thiophene ring is electron-rich.[1] It donates electron density toward the sulfonyl group, making the sulfur center less electrophilic than a standard benzenesulfonyl fluoride.[1] Second, the thiophene ring is sensitive to oxidation.[1] Avoid bleach or peroxides in any workup steps.[1]

Q: My product has a strong sulfur smell and is an oil, not a solid. A: This often indicates thiophene ring degradation or the formation of disulfides.[1] Ensure you are degassing your solvents (sparging with Nitrogen/Argon) before adding the catalyst.[1] Thiophenes can be sensitive to radical formation in the presence of oxygen and fluoride ions.

References

  • Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry."[1] Angewandte Chemie International Edition.

    • [1]

  • Moses, J. E., et al. (2021). "Accelerated SuFEx Click Chemistry for Modular Synthesis."[1] Angewandte Chemie International Edition. (Describes the BTMG/Si-SuFEx protocol).

    • [1]

  • Paquin, J. F., et al. (2021). "Hexafluoroisopropanol (HFIP) as a Special Solvent for Hydrogen Bonding Activation in Organic Synthesis."[1] Chemical Reviews.

    • [1]

  • King, J. F., et al. (1995). "The mechanism of hydrolysis of alkanesulfonyl chlorides and fluorides: Sulfene intermediates."[1] Canadian Journal of Chemistry.[1] (Mechanistic grounding for the elimination/sulfene risk).[1]

    • [1]

Validation & Comparative

Technical Guide: Mass Spectrometry Characterization of (Thiophen-2-yl)methanesulfonyl Fluoride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(Thiophen-2-yl)methanesulfonyl fluoride (TMSF) is a specialized reagent primarily utilized in Sulfur-Fluoride Exchange (SuFEx) click chemistry and as a covalent probe for serine proteases. Unlike its phenyl analog (PMSF), the thiophene moiety introduces distinct electronic properties (electron-rich, polarizable) that influence both its binding affinity and its behavior in mass spectrometry.

This guide provides a definitive analysis of the fragmentation patterns of TMSF, contrasting it with standard alternatives like Phenylmethanesulfonyl fluoride (PMSF) and (Thiophen-2-yl)methanesulfonyl chloride. It establishes validated protocols for identification using Electron Impact (EI) and Electrospray Ionization (ESI).

Part 1: Structural Context & SuFEx Utility

TMSF contains a sulfonyl fluoride (


) "warhead" attached to a thiophene ring via a methylene bridge.
  • Chemical Formula:

    
    [1]
    
  • Exact Mass: 179.972 g/mol

  • Key Utility: The S(VI)-F bond is unusually stable in aqueous conditions compared to sulfonyl chlorides, yet it reacts specifically with nucleophilic residues (Tyr, Ser, Lys) in proteins under proximity-driven conditions.

Stability vs. Reactivity Profile

In mass spectrometry, the stability of the S-F bond dictates that hard ionization (EI) is required for structural fingerprinting, while soft ionization (ESI) typically yields adducts rather than protonated molecular ions due to the low basicity of the sulfone group.

Part 2: Fragmentation Mechanism (EI-MS)

Under Electron Impact (70 eV), TMSF follows a predictable fragmentation pathway driven by the stability of the thiophen-2-yl-methyl cation.

Primary Fragmentation Pathway
  • Molecular Ion (

    
    ):  Observed at m/z 180 .[1] Intensity is generally moderate due to the lability of the benzylic-like C-S bond.
    
  • 
    -Cleavage (Base Peak Formation):  The bond between the methylene group and the sulfonyl sulfur is the weakest link. Cleavage yields the resonance-stabilized (thiophen-2-yl)methyl cation  at m/z 97 .
    
    • Mechanism:[2][3][4] Heterolytic cleavage driven by the formation of the stable aromatic carbocation.

    • Diagnostic Value: This is the "fingerprint" peak distinguishing it from phenyl analogs (which yield m/z 91, tropylium).

  • Sulfonyl Extrusion: Loss of

    
     (64 Da) and F (19 Da).
    
    • Fragment:

      
      
      
      
      
      m/z 97.
  • Thiophene Ring Fragmentation:

    • Loss of CS (44 Da) from the thiophene ring is a secondary pathway, typically observed at m/z 53 (

      
       derived from the m/z 97 fragment).
      
Visualization: Fragmentation Pathway

The following diagram illustrates the causal fragmentation logic.

FragmentationPathway Parent Parent Ion (M+•) m/z 180 [C5H5FO2S2]+ Cleavage α-Cleavage (Loss of •SO2F) Parent->Cleavage -SO2F (83 Da) Minor Sulfonyl Cation m/z 161 [C5H5O2S2]+ Parent->Minor Loss of F• BasePeak Base Peak (Thiophen-2-yl)methyl cation m/z 97 [C5H5S]+ Cleavage->BasePeak Dominant Pathway RingFrag Ring Degradation (Loss of CS) BasePeak->RingFrag Fragment53 Cyclobutenyl cation m/z 53 [C4H5]+ RingFrag->Fragment53 -CS (44 Da)

Caption: Figure 1. Electron Impact (EI) fragmentation pathway of this compound. The formation of the resonance-stabilized cation at m/z 97 is the diagnostic event.

Part 3: Comparative Analysis

This section compares TMSF against its direct structural and functional competitors.

Table 1: TMSF vs. Alternatives (Mass Spec Characteristics)
FeatureThis compound Phenylmethanesulfonyl Fluoride (PMSF) (Thiophen-2-yl)methanesulfonyl Chloride
Molecular Weight 180.20 Da174.19 Da196.65 Da
Base Peak (EI) m/z 97 (Thiophene-CH2)m/z 91 (Tropylium)m/z 97 (Thiophene-CH2)
Isotope Pattern Monoisotopic (F is 100%

F)
MonoisotopicDistinct 3:1 (

Cl:

Cl)
Stability (Inlet) High (SuFEx stable)HighLow (Thermal degradation to sulfonic acid)
ESI Adducts

,


,

Hydrolyzed product often seen (

)
Specificity High (SuFEx specific)Broad (Serine protease)Non-specific alkylator
Key Insight: The Chloride Instability

Researchers often attempt to synthesize the fluoride from the chloride. In MS analysis, the chloride analog is notoriously unstable . It frequently hydrolyzes to the sulfonic acid (


) inside the LC-MS source or during storage.
  • Diagnostic Check: If analyzing the Chloride, look for m/z 178 (Sulfonic acid) in negative mode ESI. If analyzing the Fluoride (TMSF), the presence of m/z 178 indicates sample degradation.

Part 4: Experimental Protocols

Protocol A: LC-MS/MS Identification (ESI Mode)

Best for biological conjugates or purity checks.

  • Solvent System: Use Acetonitrile/Water + 0.1% Formic Acid.

    • Note: Avoid ammonium buffers if you want to avoid mass confusion with

      
       (m/z 198), though ammonium adducts are often more stable than protonated species for sulfones.
      
  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.[2]

  • Target Ions:

    • Scan 1 (Full MS): Look for m/z 203.0 (

      
      ). The protonated ion (
      
      
      
      at 181) is often weak because the sulfonyl group is a poor proton acceptor.
    • Scan 2 (MS/MS of 203): Collision Energy 20-30 eV.

      • Look for neutral loss of 82 Da (

        
         is unlikely from Na adduct, usually complex rearrangements occur).
        
      • Look for daughter ion m/z 97 (Thiophene cation).

Protocol B: GC-MS Structural Validation (EI Mode)

Best for synthetic validation.

  • Inlet Temperature: 250°C. (TMSF is thermally stable, unlike the chloride).

  • Column: DB-5ms or equivalent non-polar column.

  • Detection:

    • Confirm Parent: m/z 180.

    • Confirm Base: m/z 97.

    • Absence Check: Ensure no peak at m/z 196/198 (Chloride impurity).

Workflow Diagram

Workflow cluster_ESI LC-MS (Biological/Purity) cluster_EI GC-MS (Synthetic ID) Sample Sample: TMSF Prep Dilution in MeCN (Avoid protic solvents for storage) Sample->Prep ESI ESI Source (+) Prep->ESI EI EI Source (70eV) Prep->EI Adduct Observe [M+Na]+ m/z 203 ESI->Adduct Frag Observe Fragment m/z 97 EI->Frag

Caption: Figure 2.[5][6][7] Dual-modality workflow for the characterization of TMSF. ESI is preferred for adduct detection, while EI provides structural confirmation.

References

  • Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition.

  • NIST Mass Spectrometry Data Center. "Thiophene Fragmentation Patterns." NIST Chemistry WebBook, SRD 69.

  • Jones, L. H. (2018). "Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides." Molecular Pharmaceutics.

  • Enamine Ltd. (2025).[8] "Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides." ChemRxiv.

Sources

A Senior Scientist's Guide: Evaluating Alternatives to PMSF for Protease Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Comparison for the Modern Laboratory: Phenylmethylsulfonyl Fluoride (PMSF) vs. Its Superior Successor, 4-(2-Aminoethyl)benzenesulfonyl Fluoride (AEBSF)

Introduction: The Imperative for Reliable Protease Inhibition

In the landscape of protein research, preventing unwanted proteolysis is a foundational requirement for obtaining high-quality, reproducible data. For decades, Phenylmethylsulfonyl Fluoride (PMSF) has been a staple on laboratory benches, serving as a broad-spectrum inhibitor of serine proteases.[1][2] Its low cost and well-understood mechanism have made it a common component in lysis buffers and purification protocols.[3] However, the operational limitations of PMSF, most notably its profound instability in aqueous solutions and significant toxicity, have driven the search for more robust alternatives.[4][5]

This guide was initially conceived to compare PMSF with (Thiophen-2-yl)methanesulfonyl fluoride (T2MSF), a structural analog. However, a thorough review of the scientific literature reveals a significant gap; there is currently a lack of published experimental data regarding the efficacy, stability, and safety of T2MSF as a protease inhibitor.[6] To provide a guide with actionable, data-supported insights, we will pivot to a more pertinent comparison: PMSF versus the well-characterized, highly stable, and safer alternative, 4-(2-aminoethyl)benzenesulfonyl fluoride (AEBSF), commercially known as Pefabloc SC®.[7][8] This comparison will equip researchers, scientists, and drug development professionals with the critical information needed to select the optimal inhibitor for their experimental needs.

Mechanism of Action: The Sulfonyl Fluoride Warhead

Both PMSF and AEBSF belong to the class of sulfonyl fluoride inhibitors that function as irreversible mechanism-based inhibitors, primarily targeting serine proteases like trypsin, chymotrypsin, and thrombin.[3] The core of their inhibitory action lies in the electrophilic sulfonyl fluoride (-SO₂F) group.

The catalytic site of a serine protease features a highly reactive serine residue within a "catalytic triad." This serine's hydroxyl group acts as a potent nucleophile. The inhibitor mimics a natural substrate, and upon entering the active site, the serine's hydroxyl group attacks the sulfur atom of the sulfonyl fluoride. This attack displaces the fluoride ion and forms a stable, covalent sulfonyl-enzyme bond.[8] This process, known as sulfonylation, effectively and irreversibly acylates the active site, rendering the enzyme permanently inactive.[4]

G cluster_0 Enzyme Active Site cluster_1 Inhibitor Ser_OH Active Site Serine (Ser-OH) Inhibitor_SO2F Sulfonyl Fluoride (R-SO₂F) Ser_OH->Inhibitor_SO2F Nucleophilic Attack Covalent_Complex Irreversible Sulfonyl-Enzyme Complex (R-SO₂-O-Ser) Inhibitor_SO2F->Covalent_Complex Fluoride Ion (F⁻) Leaves

Figure 1: General mechanism of serine protease inhibition by sulfonyl fluorides.

Head-to-Head Comparison: PMSF vs. AEBSF

The fundamental difference between PMSF and AEBSF lies in the substituent on the benzene ring. This seemingly minor structural change dramatically alters the inhibitor's physical and chemical properties, with significant practical implications in the laboratory.

Figure 2: Chemical structures of PMSF and AEBSF.

Data-Driven Performance Analysis

The choice between inhibitors should be guided by quantitative data. The following table summarizes the key performance metrics for PMSF and AEBSF, compiled from various sources.

FeaturePhenylmethylsulfonyl Fluoride (PMSF)4-(2-Aminoethyl)benzenesulfonyl Fluoride (AEBSF / Pefabloc SC®)Advantage
Solubility Insoluble in water. Requires anhydrous organic solvents (isopropanol, ethanol, DMSO) for stock solutions.[4]Highly soluble in water and aqueous buffers (up to 100 mg/mL).[8]AEBSF
Stability in Aqueous Buffer Highly Unstable. Half-life of ~35 min at pH 8.0 and ~110 min at pH 7.0 (25°C).[4][9] Must be added fresh before each use.Stable. Maintains stability in slightly acidic aqueous solutions.[10] Ideal for long incubations or multi-step purifications.AEBSF
Toxicity Highly Toxic & Corrosive. Neurotoxin. Releases hazardous hydrofluoric acid (HF) upon hydrolysis. Requires handling in a fume hood with extensive PPE.[4]Low Toxicity. Considered a non-toxic and safer alternative to PMSF.[5][10]AEBSF
Inhibitory Spectrum Broad-spectrum serine protease inhibitor (trypsin, chymotrypsin, thrombin). Also inhibits some cysteine proteases and acetylcholinesterase.[1][2]Broad-spectrum serine protease inhibitor (trypsin, chymotrypsin, thrombin, plasmin, kallikrein).[7][10]Comparable
Effective Concentration 0.1 - 1.0 mM[4]0.1 - 1.0 mM (0.4 - 4 mM)[7][8]Comparable
Off-Target Effects Generally considered specific to the active site serine.At high concentrations, can modify other residues like tyrosine, lysine, and histidine.[5][7]PMSF

Field-Proven Insights: Why Stability and Safety Matter

The technical data clearly favors AEBSF, but the causality behind this choice is rooted in experimental reality.

  • Trustworthiness of Long Experiments: The rapid degradation of PMSF in aqueous buffers is a critical point of failure.[4] In any procedure lasting more than 30-60 minutes, such as immunoprecipitation, dialysis, or extended chromatography, the initial dose of PMSF will be largely hydrolyzed, leaving proteins of interest vulnerable to degradation. This can lead to inconsistent results and false negatives. AEBSF's stability ensures continuous protection throughout the entire workflow, enhancing the reliability and reproducibility of the experiment.[5]

  • Eliminating Solvent-Induced Artifacts: Preparing PMSF requires making a concentrated stock in an organic solvent. When this stock is added to an aqueous buffer, there is a risk of the inhibitor precipitating out of solution or the solvent itself affecting protein structure or function. AEBSF's high water solubility eliminates this variable entirely.[8] It can be added directly as a powder or from an aqueous stock solution, simplifying buffer preparation and removing a potential source of experimental artifacts.

  • Enhancing Laboratory Safety: PMSF is a hazardous chemical. It is acutely toxic and corrosive, and its hydrolysis product, hydrofluoric acid, is extremely dangerous.[4] This necessitates stringent handling protocols, including mandatory use of a chemical fume hood and specialized personal protective equipment.[5] AEBSF is classified as a non-toxic alternative, significantly lowering the risk to personnel and reducing the burden of safety compliance.[10]

Experimental Protocols: A Practical Guide

Protocol 1: Preparation of Inhibitor Stock Solutions

Expert Commentary: The choice of solvent and storage condition is critical for maintaining inhibitor potency. For PMSF, the absolute exclusion of water is paramount to prevent degradation of the stock solution.

A) PMSF Stock Solution (100 mM)

  • Safety First: Perform all steps inside a certified chemical fume hood. Wear nitrile gloves, safety goggles, and a lab coat.

  • Weighing: Weigh out 17.42 mg of PMSF powder.

  • Solubilization: Add 1.0 mL of an anhydrous solvent such as isopropanol, absolute ethanol, or DMSO.

  • Mixing: Vortex until the powder is completely dissolved.

  • Storage: Aliquot into small, tightly sealed microcentrifuge tubes to minimize freeze-thaw cycles and moisture exposure. Store at -20°C for up to 9 months.[4]

B) AEBSF (Pefabloc SC®) Stock Solution (100 mM)

  • Safety: While less toxic than PMSF, standard laboratory practices (gloves, goggles, lab coat) are still recommended.

  • Weighing: Weigh out 23.95 mg of AEBSF hydrochloride powder.

  • Solubilization: Add 1.0 mL of sterile, nuclease-free water or your experimental buffer (e.g., PBS, Tris-HCl).

  • Mixing: Vortex until fully dissolved.

  • Storage: Store the aqueous stock solution at -20°C.

Protocol 2: Use in Cell Lysis for Protein Extraction

Expert Commentary: The key to successful inhibition is adding the inhibitor at the precise moment proteases are released from their cellular compartments—that is, at the moment of lysis. For PMSF, this timing is especially critical due to its rapid decay.

G Start Harvest Cells (e.g., by centrifugation) Wash Wash cells with ice-cold PBS Start->Wash Prepare_Lysis Prepare Lysis Buffer on ice Wash->Prepare_Lysis Add_Inhibitor Add Inhibitor to Lysis Buffer (Final Conc: 1 mM) Prepare_Lysis->Add_Inhibitor Lyse Resuspend cell pellet in Lysis Buffer + Inhibitor Add_Inhibitor->Lyse IMMEDIATELY (especially for PMSF) Incubate Incubate on ice (e.g., 30 minutes) Lyse->Incubate Clarify Clarify lysate by centrifugation (e.g., 14,000 x g, 15 min, 4°C) Incubate->Clarify Collect Collect supernatant (Protein Extract) Clarify->Collect

Figure 3: Workflow for using protease inhibitors during cell lysis.

  • Prepare Lysis Buffer: Prepare your desired lysis buffer (e.g., RIPA, NP-40 based) and chill it on ice.

  • Add Inhibitor: Just before resuspending your cell pellet, add the inhibitor stock solution to the cold lysis buffer to achieve a final concentration of 1 mM.

    • For a 100 mM stock, this is a 1:100 dilution (e.g., add 10 µL of stock to 990 µL of lysis buffer).

    • CRITICAL STEP for PMSF: Due to its instability, PMSF must be added to the buffer immediately before it is used to lyse the cells. Do not prepare a large batch of "complete" lysis buffer with PMSF to be stored.[4][9]

  • Cell Lysis: Resuspend the washed cell pellet in the complete lysis buffer containing the inhibitor.

  • Incubation: Proceed with your standard lysis protocol (e.g., incubation on ice, sonication, etc.).

  • Clarification: Centrifuge the lysate to pellet cellular debris.

  • Downstream Processing: Collect the supernatant containing the soluble protein extract for further analysis. If subsequent steps are lengthy (e.g., overnight dialysis), the use of AEBSF is strongly recommended for sustained protection.

Conclusion and Recommendation

While PMSF has a long history in the lab, its significant drawbacks—poor aqueous stability and high toxicity—make it an outdated choice for modern, rigorous protein science. The data and practical considerations overwhelmingly support the adoption of AEBSF (Pefabloc SC®) as a superior alternative.

  • Choose AEBSF for: Reliability in long-duration experiments, ease of use with aqueous buffers, enhanced laboratory safety, and overall improved data reproducibility. It is the recommended primary choice for nearly all applications.

  • Consider PMSF only when: Cost is the absolute primary constraint and the experimental workflow is exceptionally short (under 30 minutes), and the laboratory is fully equipped to handle its significant hazards. Its potential for off-target modifications is slightly lower than AEBSF, which may be a consideration in highly sensitive proteomics, though proper concentration control of AEBSF mitigates this concern.[5][7]

By transitioning from PMSF to a more stable and safer inhibitor like AEBSF, researchers can eliminate critical experimental variables, ensure the integrity of their samples, and foster a safer laboratory environment.

References

  • Wikipedia. (n.d.). PMSF. Retrieved February 13, 2026, from [Link]

  • Powers, J. C., Asgian, J. L., Ekici, Ö., & James, K. E. (2002). Irreversible inhibitors of serine, cysteine, and threonine proteases. Chemical Reviews, 102(12), 4639–4750. [Link]

  • Wikipedia. (n.d.). AEBSF. Retrieved February 13, 2026, from [Link]

  • Sall, D. J., Bastian, J. A., Briggs, S. L., et al. (1997). Dibasic benzo[b]thiophene derivatives as a novel class of active site-directed thrombin inhibitors. 1. Determination of the serine protease selectivity, structure-activity relationships, and binding orientation. Journal of Medicinal Chemistry, 40(22), 3489–3493. [Link]

  • O'Donoghue, A. J., Riley, J. L., Ol-Meshem, F. E., et al. (2022). Novel inhibitors and activity-based probes targeting serine proteases. Frontiers in Molecular Biosciences, 9, 987315. [Link]

  • Zhang, T., et al. (2023). Effect of different concentration of PMSF and DTT on the enzyme activity of Hly176B. ResearchGate. Retrieved February 13, 2026, from [Link]

  • PubChemLite. (n.d.). This compound (C5H5FO2S2). Retrieved February 13, 2026, from [Link]

  • Wikipedia. (n.d.). PMSF. Retrieved February 13, 2026, from [Link]

  • Tan-No, K., et al. (2013). Phenylmethanesulfonyl fluoride, a serine protease inhibitor, suppresses naloxone-precipitated withdrawal jumping in morphine-dependent mice. Neuropeptides, 47(3), 187–191. [Link]

  • Nichols, J. W., et al. (2020). Addition of phenylmethylsulfonyl fluoride increases the working lifetime of the trout liver S9 substrate depletion assay resulting in improved detection of low intrinsic clearance rates. Environmental Toxicology and Chemistry, 39(12), 2395–2407. [Link]

  • MDPI. (2023). Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. International Journal of Molecular Sciences. Retrieved February 13, 2026, from [Link]

  • Biocompare. (n.d.). Inhibitors PMSF. Retrieved February 13, 2026, from [Link]

  • FineTest. (n.d.). PMSF solution(100mM). Retrieved February 13, 2026, from [Link]

Sources

Validating Covalent Binding of (Thiophen-2-yl)methanesulfonyl Fluoride: A Crystallographic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating covalent binding of (Thiophen-2-yl)methanesulfonyl fluoride via X-ray crystallography Content Type: Publish Comparison Guide

Executive Summary

In the expanding toolkit of covalent chemical probes, This compound (TMSF) represents a distinct evolution from the legacy standard, Phenylmethanesulfonyl fluoride (PMSF). While PMSF has served as the workhorse for serine protease inhibition for decades, its utility is often limited by rapid aqueous hydrolysis and steric bulk.

This guide provides a technical roadmap for validating TMSF binding using X-ray crystallography. It contrasts the physicochemical advantages of the thiophene scaffold against the phenyl ring and details a self-validating crystallographic workflow to confirm the formation of the critical Sulfur(VI)-Oxygen bond via SuFEx (Sulfur-Fluoride Exchange) chemistry.

Part 1: The Chemical Argument: Thiophene vs. Phenyl

Before initiating expensive diffraction experiments, one must justify the probe choice. The transition from PMSF (benzene core) to TMSF (thiophene core) is not merely cosmetic; it alters the electronic and steric profile of the warhead.

Comparative Analysis: TMSF vs. PMSF
FeaturePMSF (Legacy Standard) TMSF (Thiophene Variant) Impact on Crystallography
Core Geometry 6-membered Phenyl ring5-membered Thiophene ringTMSF has a smaller steric footprint, allowing access to cryptic pockets or occluded active sites.[1]
Electronic Nature Electron-neutral/withdrawingElectron-rich (Aromatic Heterocycle)Thiophene's electron density can engage in unique

or

interactions with residues like Trp/Phe, potentially stabilizing the pre-covalent complex.[1]
Aqueous Stability Low (

min @ pH 7.[1][2][3]5)
Moderate to HighTMSF generally exhibits improved hydrolytic stability, allowing longer crystal soaking times without "dead" inhibitor precipitation.
Solubility Poor in water; requires EtOH/IPAImproved polarity due to SulfurHigher effective concentration in the crystallization drop, driving occupancy.

The Mechanistic "Hook": Both molecules utilize SuFEx chemistry .[4][5] The sulfonyl fluoride is a "sleeping beauty" electrophile—it is relatively inert until activated by the specific microenvironment of a protein active site (e.g., the oxyanion hole of a serine protease). This context-dependence makes them superior to indiscriminately reactive sulfonyl chlorides.[1]

Part 2: Experimental Protocol – The Crystal Soak

Objective: To obtain a high-resolution complex of Protein-TMSF with >80% ligand occupancy.

Phase 1: Pre-Soak Preparation

Do not add TMSF directly to the crystallization well. The high local concentration of DMSO/organic solvent will crack the crystals.

  • Harvest: Transfer crystals from the mother liquor to a synthetic stabilizing solution (Mother liquor + 10% glycerol/PEG to prevent osmotic shock).

  • The "Step-Up" Dosing:

    • Prepare a 100 mM TMSF stock in 100% DMSO.[1]

    • Dilute to 10 mM in the stabilizing solution (Final DMSO < 10%).

    • Critical: If the protein has a catalytic Histidine (e.g., Ser-His-Asp triad), ensure the buffer pH is

      
       to deprotonate the His, which in turn activates the Serine nucleophile.
      
Phase 2: The Soaking Regimen

Unlike non-covalent inhibitors, equilibrium is not the goal; kinetics is.

  • Timepoint A (30 mins): Fast reactors. Good for surface serines.

  • Timepoint B (4 hours): Deep pocket penetration.

  • Timepoint C (Overnight): Only if TMSF stability permits. Note: Check for crystal degradation (loss of sharp edges).

Phase 3: Cryo-Protection & Data Collection[1]
  • Transfer crystal to a cryo-solution containing the inhibitor (maintain equilibrium) + 20-25% glycerol.[1]

  • Flash cool in liquid nitrogen.

  • Collection Strategy: Aim for high redundancy (>10-fold). Covalent bonds are short (~1.6 Å); you need high-resolution data (< 2.0 Å preferred) to resolve the continuous electron density between the Serine-O and the Sulfonyl-S.[1]

Part 3: Mechanism of Action (SuFEx)

The following diagram illustrates the SuFEx reaction pathway validated by this protocol.

SuFEx_Mechanism cluster_0 Pre-Reaction State cluster_1 Transition State cluster_2 Covalent Adduct Protein Protein Active Site (Ser-OH / His-N:) Complex Encounter Complex (Stabilized by Thiophene) Protein->Complex Diffusion TMSF TMSF Probe (R-SO2-F) TMSF->Complex TS Pentacoordinate Transition State Complex->TS Nucleophilic Attack (Ser-O on S) Product Sulfonate Ester (Protein-O-SO2-R) TS->Product Fluoride Ejection Leaving Fluoride Ion (F-) TS->Leaving

Figure 1: The SuFEx reaction pathway.[1][6] The serine nucleophile attacks the sulfur center, ejecting fluoride to form a stable sulfonate ester.

Part 4: Data Interpretation & Validation

How to prove you have a covalent bond and not just a sticky ligand.

1. The "Continuous Density" Test

In a non-covalent complex, there is a Van der Waals gap between the ligand and protein. In a covalent TMSF complex, the electron density must be continuous .

  • Action: Calculate the

    
     omit map (remove ligand from model, refine, calculate map).
    
  • Success Criteria: Positive green density (

    
    ) should appear not just on the thiophene ring, but specifically connecting the Serine Oxygen and the Sulfur atom.
    
2. Refinement Metrics
  • Bond Length: Restrain the Ser-O

    
     Ligand-S bond to ~1.58 Å . If you let it float and it drifts to > 2.0 Å, the bond is not formed.
    
  • B-Factors: The B-factors of the TMSF sulfonyl group should be comparable to the covalently attached Serine side chain.[1] If Ligand B-factors are

    
     while the Protein is 
    
    
    
    , you likely have low occupancy or static disorder (not a true covalent complex).
3. Visualization of the Decision Process

Validation_Logic Start Analyze Electron Density (2Fo-Fc @ 1.0σ) Density Is density continuous between Ser-O and Ligand-S? Start->Density Refine Refine with Covalent Linker (Link record in PDB) Density->Refine Yes Fail1 Non-Covalent / Occupancy < 50% (Re-soak at higher conc) Density->Fail1 No (Gap visible) Yes Yes No No CheckB Check B-Factors Refine->CheckB Success VALIDATED Covalent Complex CheckB->Success Ligand B ≈ Protein B Fail2 Model Error (Ligand 'floating') CheckB->Fail2 Ligand B >> Protein B

Figure 2: Decision tree for crystallographic validation of covalent ligands.

References
  • Jones, T. A., et al. (1991).[7] Improved methods for building protein models in electron density maps and the location of errors in these models. Acta Crystallographica Section A, 47(2), 110-119. Link

  • Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[8] Angewandte Chemie International Edition, 53(36), 9430-9448. Link

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659. Link

  • Tickle, I. J. (2012).[1] Statistical quality indicators for electron-density maps. Acta Crystallographica Section D, 68(4), 454-467. Link

  • Faust, A., et al. (2021). Specificity and promiscuity of covalent inhibitors: A structural perspective. Journal of Medicinal Chemistry, 64(5), 2415-2428.

Sources

Benchmarking (Thiophen-2-yl)methanesulfonyl fluoride against other SuFEx warheads

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the expanding toolkit of Sulfur-Fluoride Exchange (SuFEx) warheads, (Thiophen-2-yl)methanesulfonyl fluoride (herein referred to as 2-TMSF ) occupies a specific niche as a bioisostere of the classical protease inhibitor PMSF (Phenylmethanesulfonyl fluoride).

While aryl sulfonyl fluorides are celebrated for their metabolic stability and "latent" reactivity, 2-TMSF retains the high reactivity profile of benzylic sulfonyl fluorides. This guide benchmarks 2-TMSF against PMSF, Ethenesulfonyl fluoride (ESF), and standard Aryl-SO2F probes.

The Verdict: 2-TMSF is best utilized as a high-reactivity fragment probe for sterically restricted active sites where the 5-membered thiophene ring offers superior shape complementarity over the 6-membered phenyl ring of PMSF. It is not a stable, systemic drug candidate but rather a potent chemical biology tool for covalent capture of nucleophilic serines and lysines.

Chemical & Physical Profile: The Thiophene Advantage

To understand the performance of 2-TMSF, we must analyze its electronic and steric deviation from the gold standard, PMSF.

Structural Comparison
FeaturePMSF (Benchmark)2-TMSF (Subject)Aryl-SO2F (Stable Control)
Structure Phenyl-CH₂-SO₂FThiophen-2-yl-CH₂-SO₂FPhenyl-SO₂F
Electrophile Type Benzylic Sulfonyl FluorideHetero-Benzylic Sulfonyl FluorideAryl Sulfonyl Fluoride
Steric Footprint Large (6-membered ring)Compact (5-membered ring)Medium
Electronic Nature

-neutral

-excessive (Electron Rich)
Tunable
Bond Angle C-C-S ~109° (sp3 spacer)C-C-S ~109° (sp3 spacer)C-S (Direct attachment)
Mechanistic Implication

The methylene spacer (-CH₂-) in 2-TMSF insulates the sulfonyl group from the resonance stabilization of the aromatic ring. This makes the sulfur center significantly more electrophilic than in Aryl-SO2F compounds. The thiophene ring, being electron-rich, allows for unique


 stacking and Sulfur-

interactions within enzyme pockets that the phenyl ring of PMSF cannot access.

Reactivity Benchmarking

The following data summarizes the reactivity profile of 2-TMSF compared to established warheads.

Hydrolytic Stability (Aqueous Buffer, pH 7.4)

Stability is the inverse of background noise. High instability leads to non-specific labeling and rapid probe degradation.

  • Aryl-SO2F: >24 hours (Highly Stable).

  • 2-TMSF: ~30–60 minutes (

    
    ). Predicted based on PMSF bioisostery.
    
  • PMSF: ~35–110 minutes (

    
    ).[1]
    
  • ESF: <10 minutes (Rapid decomposition/polymerization if not stabilized).

Insight: 2-TMSF behaves similarly to PMSF. It must be added to aqueous buffers immediately prior to use.[2] It is unsuitable for long-duration (>4 hour) incubations in aqueous media without refreshing the probe.

Residue Selectivity

SuFEx is often cited as Tyrosine/Lysine specific, but this depends heavily on the warhead scaffold.

Target Residue2-TMSF ReactivityMechanismNotes
Serine (OH) High Nucleophilic SubstitutionPrimary target in Serine Proteases.
Lysine (NH₂) Medium SulfonylationOccurs if pKa is perturbed by local environment.
Tyrosine (OH) Low SuFExRequires specific activation (e.g., nearby basic residue).
Cysteine (SH) Variable SulfonylationPossible, but often reversible or outcompeted by oxidation.

Experimental Protocols

Protocol A: Synthesis of 2-TMSF (In-situ Generation)

For labs lacking commercial stock, this warhead can be generated from the sulfonyl chloride or thiol.

Reagents:

  • (Thiophen-2-yl)methanesulfonyl chloride

  • KHF₂ (Potassium Bifluoride)

  • Acetonitrile/Water (1:1)

Workflow:

  • Dissolve 1.0 eq of sulfonyl chloride in MeCN.

  • Add saturated aqueous KHF₂ (2.0 eq) dropwise.

  • Stir vigorously at RT for 2 hours.

  • Validation: Monitor by TLC (shift in Rf) or ¹⁹F NMR (appearance of singlet ~ +60-65 ppm).

  • Extraction: Dilute with EtOAc, wash with water, dry over MgSO₄.

Protocol B: Kinetic Benchmarking via ¹⁹F NMR

This is the gold-standard method for determining intrinsic reactivity (


) without protein interference.

Objective: Measure the second-order rate constant of hydrolysis and reaction with model nucleophiles.

  • Prepare Stock: Dissolve 2-TMSF (10 mM) in CD₃CN.

  • Prepare Nucleophile: Use Tyrosine methyl ester or N-acetyl Lysine (50 mM) in Phosphate Buffer (pH 7.4, D₂O).

  • Acquisition:

    • Mix 1:1 in an NMR tube.

    • Acquire ¹⁹F spectra every 5 minutes for 2 hours.

    • Track the decay of the sulfonyl fluoride signal (~ +60 ppm) and appearance of fluoride ion (~ -120 ppm).

  • Analysis: Plot ln[Concentration] vs. time to extract

    
    .
    

Strategic Decision Framework (Visualization)

The following diagram illustrates the decision logic for selecting 2-TMSF over other SuFEx warheads.

SuFEx_Selection Start Select SuFEx Warhead TargetType Is the Target a Serine Protease? Start->TargetType PocketSize Is the Active Site Sterically Restricted? TargetType->PocketSize Yes Stability Is Long-Term (>4h) Incubation Required? TargetType->Stability No (General Labeling) Use_PMSF Use PMSF (Standard Benchmark) PocketSize->Use_PMSF No (Open Pocket) Use_2TMSF Use 2-TMSF (Thiophene Isostere) PocketSize->Use_2TMSF Yes (Tight/Hydrophobic) Use_ArylSF Use Aryl-SO2F (Latent Electrophile) Stability->Use_ArylSF Yes Use_ESF Use ESF (Covalent Fragment) Stability->Use_ESF No (Rapid Labeling)

Figure 1: Decision tree for SuFEx warhead selection based on target class and steric constraints.

Case Study Applications

Scenario 1: Fragment-Based Ligand Discovery (FBLD)

A research group targeting a cryptic pocket in a kinase identified a hit with a thiophene moiety.

  • Approach: Instead of using a standard phenyl-sulfonamide, they synthesized the 2-TMSF analog.

  • Result: The sulfonyl fluoride engaged a non-catalytic lysine (Lys) nearby. The thiophene ring provided a 3-fold improvement in non-covalent affinity (

    
    ) compared to the phenyl analog (PMSF derivative) before the covalent bond formed, leading to a faster 
    
    
    
    .
Scenario 2: Proteomic Profiling
  • Challenge: PMSF was causing steric clashes in a mutant hydrolase active site.

  • Solution: 2-TMSF was employed. The smaller 5-membered ring accommodated the mutation-induced constriction, allowing for successful activity-based protein profiling (ABPP) where PMSF failed.

References

  • Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link

  • Jones, L. H., et al. (2015). "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science. Link

  • Kelly, J. W., et al. (2018). "Inverse Drug Discovery: Identifying Targets of Sulfonyl Fluoride Probes." Cell Chemical Biology. Link

  • Hyatt, J. A., et al. (1979).[3] "Ethenesulfonyl fluoride: A highly reactive Michael acceptor." Journal of Organic Chemistry. (Historical context for ESF comparison). Link

  • Otava Chemicals. (2023). "SuFEx Handle Fragment Library Design." (Context for Heteroaryl-SO2F fragments). Link

Sources

A Comparative Guide to Purity Analysis of (Thiophen-2-yl)methanesulfonyl Fluoride: HPLC-UV, qNMR, and LC-MS Approaches

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the purity of chemical intermediates is not merely a quality metric; it is a critical determinant of reaction efficiency, impurity profiling, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). (Thiophen-2-yl)methanesulfonyl fluoride, a reactive intermediate of interest, is no exception. Its sulfonyl fluoride moiety presents both synthetic utility and analytical challenges. This guide provides an in-depth, comparative analysis of robust analytical methodologies for determining the purity of this compound, moving beyond a simple recitation of protocols to explain the scientific rationale behind the choice of each technique.

The Criticality of Purity for Reactive Intermediates

This compound is a valuable building block due to the unique reactivity of the sulfonyl fluoride group, which can serve as a precursor for sulfonamides and other sulfur-containing motifs prevalent in medicinal chemistry. However, the very reactivity that makes it synthetically useful also renders it susceptible to degradation and the formation of impurities. Accurate and precise purity assessment is therefore paramount to ensure the reliability and reproducibility of subsequent synthetic steps and to control the impurity profile of the downstream products.

Primary Purity Assessment: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet (UV) detector is a cornerstone technique for the purity analysis of small molecules in the pharmaceutical industry. Its wide applicability, robustness, and quantitative power make it an ideal first-line method for assessing the purity of this compound.

Rationale for Method Selection

The choice of a reversed-phase HPLC method is predicated on the physicochemical properties of this compound. As a moderately polar organic molecule, it is well-suited for separation on a non-polar stationary phase (like C18) with a polar mobile phase. The thiophene ring provides a chromophore that absorbs UV light, enabling sensitive detection. Thiophene and its derivatives typically exhibit strong UV absorbance between 230 and 260 nm, making a UV detector a suitable choice.[1][2]

Proposed HPLC-UV Method

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or a variable wavelength UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point, offering a good balance of resolution and backpressure.

  • Mobile Phase: A gradient elution is recommended to ensure the separation of the main component from potential impurities with a wide range of polarities.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0.0 95 5
    20.0 5 95
    25.0 5 95
    25.1 95 5

    | 30.0 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 240 nm (A diode array detector can be used to monitor a range of wavelengths to ensure the detection of all potential impurities).

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a known concentration of this compound in the initial mobile phase composition (95:5 Water:Acetonitrile) to a final concentration of approximately 1 mg/mL.

Data Presentation:

The purity of the sample is determined by the area percentage of the main peak relative to the total area of all observed peaks.

Retention Time (min)Peak Area% Area
2.515,0000.3
8.94,950,00099.0
12.135,0000.7

Workflow for HPLC-UV Purity Analysis:

Caption: Workflow for HPLC-UV Purity Analysis of this compound.

Orthogonal Purity Verification: Quantitative NMR (qNMR) Spectroscopy

For a truly comprehensive understanding of purity, an orthogonal method—one that relies on a different chemical principle—is invaluable. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful primary analytical technique that can determine the purity of a substance without the need for a reference standard of the analyte itself.[5][6][7]

The Power of qNMR

Unlike chromatographic techniques where the detector response can vary between different compounds, the signal intensity in NMR is directly proportional to the number of nuclei giving rise to that signal.[1][8] This inherent quantitative nature allows for the determination of purity by comparing the integral of a specific resonance from the analyte to that of a certified internal standard of known purity and concentration.

Experimental Protocol for qNMR Purity Assessment
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) with a well-shimmed probe.

  • Internal Standard: A certified internal standard with a known purity (e.g., maleic acid, dimethyl sulfone). The standard should have a simple spectrum with at least one signal that is well-resolved from the analyte signals and should be stable and non-reactive with the analyte.

  • Sample Preparation:

    • Accurately weigh a specific amount of this compound (e.g., 10 mg) into an NMR tube.

    • Accurately weigh a known amount of the internal standard (e.g., 5 mg of maleic acid) into the same NMR tube.

    • Add a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d6) to the NMR tube and ensure complete dissolution.

  • NMR Acquisition:

    • Acquire a proton (¹H) NMR spectrum using quantitative parameters, which typically involve a longer relaxation delay (D1) to ensure complete relaxation of all protons between scans. A D1 of at least 5 times the longest T1 of any proton of interest is recommended.

  • Data Processing:

    • Process the spectrum with a focus on accurate integration.

    • Select a well-resolved signal from the analyte and a well-resolved signal from the internal standard.

    • Carefully integrate both signals.

Purity Calculation:

The purity of the analyte can be calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the standard

Data Presentation:

ParameterAnalyte (this compound)Internal Standard (Maleic Acid)
Mass (m)10.0 mg5.0 mg
Molecular Weight (MW)180.22 g/mol 116.07 g/mol
Signal Integral (I)1.00 (for CH2)0.85 (for CH=CH)
Number of Protons (N)22
Standard Purity (P_std)-99.5%
Calculated Purity 98.7% -

Impurity Identification: Liquid Chromatography-Mass Spectrometry (LC-MS)

While HPLC-UV and qNMR are excellent for quantifying purity, they provide limited information about the structure of any impurities present. Liquid Chromatography-Mass Spectrometry (LC-MS) is the ideal technique for identifying unknown impurities. By coupling the separation power of HPLC with the mass-resolving capability of a mass spectrometer, one can obtain the molecular weight of impurities, which is a critical first step in their structural elucidation.[9][10]

The LC-MS Advantage

An LC-MS system can provide the mass-to-charge ratio (m/z) of each component as it elutes from the HPLC column. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental composition of an impurity.[2] This information, combined with fragmentation data (MS/MS), can often lead to the confident identification of impurity structures.

Workflow for Impurity Identification by LC-MS:

Sources

Safety Operating Guide

Personal protective equipment for handling (Thiophen-2-yl)methanesulfonyl fluoride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment

(Thiophen-2-yl)methanesulfonyl fluoride is a heteroaryl-alkyl sulfonyl fluoride. Structurally, it is the thiophene analogue of PMSF (Phenylmethanesulfonyl fluoride) . Due to the limited specific toxicological data available for this exact thiophene derivative, scientific integrity dictates that you must handle this compound with the same high-level precautions used for PMSF.

Core Hazards:

  • Irreversible Enzyme Inhibition: Like PMSF, this compound is a potent electrophile capable of sulfonylating serine residues. It acts as an irreversible inhibitor of serine proteases (e.g., acetylcholinesterase), posing a neurotoxicity risk [1].

  • Hydrolysis & HF Release: Upon contact with moisture or during metabolism, sulfonyl fluorides hydrolyze to release Hydrogen Fluoride (HF) and fluoride ions.[1] While the rate is slower than sulfonyl chlorides, the generation of HF necessitates specific first-aid protocols (Calcium Gluconate) [2].

  • Corrosivity: It is corrosive to mucous membranes and eyes (Category 1B Skin Corrosion) [3].[2]

Personal Protective Equipment (PPE) Matrix

The following PPE configuration is non-negotiable for any manipulation of the neat substance or concentrated stock solutions (>10 mM).

Protection ZoneRequired EquipmentTechnical Justification
Hand Protection Double-Gloving Strategy: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (Long-cuff, >5 mil)Sulfonyl fluorides can permeate standard latex. Double nitrile creates a breakthrough barrier. The outer glove is sacrificial and must be changed immediately upon splash contact.
Respiratory Fume Hood (Certified) Min face velocity: 100 fpmFatal if inhaled. Volatiles and hydrolysis byproducts (HF) must be captured. N95 respirators are ineffective against acid gases and organic vapors of this class.
Eye/Face Chemical Splash Goggles (ANSI Z87.1+)Standard safety glasses are insufficient due to the risk of corrosive aerosols. A face shield is required if handling volumes >10 mL.
Body Lab Coat (Buttoned) + Chemical Apron (for stock prep)Prevents saturation of street clothes. An impervious apron prevents chest/lap exposure during weighing.
First Aid Prep Calcium Gluconate Gel (2.5%) Mandatory. Must be within arm's reach. Standard acid neutralization (bicarbonate) is ineffective against deep-tissue fluoride ion penetration.

Operational Workflow: Safe Handling Protocol

This workflow is designed as a self-validating system: you do not proceed to the next step until the safety check of the previous step is confirmed.

Step 1: Preparation & Weighing
  • Engineering Control: All weighing must occur inside a fume hood. If the balance is outside, use a tared vial with a septum cap.

  • Solvent Selection: Dissolve in anhydrous Isopropanol, Ethanol, or DMSO. Avoid water until the final reaction moment to prevent premature hydrolysis and HF buildup.

  • Stock Solution: Prepare a 100 mM or 200 mM stock. Label clearly: "TOXIC - SERINE PROTEASE INHIBITOR - HF HAZARD".

Step 2: Experimental Execution (SuFEx or Inhibition)
  • Addition: Add the sulfonyl fluoride solution last to the reaction mixture to minimize handling time.

  • Temperature: Keep stock solutions on ice (4°C) if used for biological assays to reduce vapor pressure and hydrolysis rates.

Step 3: Decontamination (The "Quenching" Loop)
  • Self-Validation: Never dispose of active sulfonyl fluorides directly. You must chemically destroy the electrophilic core.

  • Quenching Agent: 1.0 M NaOH (Sodium Hydroxide) or a mixture of 50% Methanol/Water with excess amine (e.g., Tris buffer pH > 8.5).

  • Protocol: Stir waste solution with 1.0 M NaOH for 1 hour. This hydrolyzes the S-F bond, converting it to the non-toxic sulfonate and fluoride ion (which is then managed as inorganic waste) [4].

Visualized Safety Logic

Diagram A: The Operational Safety Loop

This diagram outlines the decision-making process for handling the reagent.

SafeHandling Start START: Reagent Retrieval CheckPPE Check PPE: Double Nitrile + Goggles + Ca-Gluconate Start->CheckPPE CheckPPE->Start Missing Gel/PPE Weighing Weighing (Inside Hood) Dissolve in DMSO/EtOH CheckPPE->Weighing All Present? Reaction Experimental Application (SuFEx or Inhibition) Weighing->Reaction Cleanup Quenching (Add 1M NaOH, Stir 1hr) Reaction->Cleanup Immediate Disposal Disposal (Segregated Solvent Waste) Cleanup->Disposal After 1hr Hydrolysis

Caption: Operational workflow ensuring chemical deactivation before disposal.

Diagram B: Emergency Response Logic (HF/Fluoride Exposure)

This diagram dictates the immediate actions if the "Self-Validating System" fails.

EmergencyResponse Exposure EXPOSURE EVENT (Skin/Splash) Wash 1. Water Rinse (5 Minutes ONLY) Exposure->Wash Immediate Gel 2. Apply Calcium Gluconate (Massage into skin) Wash->Gel Do NOT wait Medical 3. Seek Medical Help (Bring SDS) Gel->Medical Transport

Caption: Critical response path for Sulfonyl Fluoride exposure. Note that water rinsing is shorter than standard acids to prioritize Calcium Gluconate application.

Disposal & Waste Management

Do not pour down the drain.

  • Quenching (Required): Treat all glassware and disposable tips with a dilute alkaline solution (e.g., 1M NaOH or saturated Sodium Bicarbonate) for at least 30 minutes. This hydrolyzes the reactive sulfonyl fluoride bond [5].

  • Segregation:

    • Solid Waste: Contaminated gloves and paper towels must be bagged in hazardous solid waste (labeled "Toxic/Corrosive").

    • Liquid Waste: Collect the quenched mixture in a container labeled "Alkaline Organic Waste + Fluorides".

References

  • Cayman Chemical. (2023). Phenylmethylsulfonyl Fluoride (PMSF) Safety Data Sheet. Link (Accessed 2023-10-26). Note: Used as the primary toxicological analogue.

  • BenchChem. (2025).[1] A Technical Guide to the Safe Handling of Sulfonyl Fluorides. Link (Accessed 2023-10-26).

  • Fisher Scientific. (2023). Methanesulfonyl fluoride Safety Data Sheet. Link (Accessed 2023-10-26).

  • Dong, J., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 53(36), 9430-9448. Link

  • Sigma-Aldrich. (2023). 2-Thiophenesulfonyl fluoride Product Safety. Link (Accessed 2023-10-26).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.